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  • Product: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-
  • CAS: 97850-37-8

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Mechanistic Pathway of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Executive Summary The compound 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is a highly functionalized deoxybenzoin analog characterized by the fusion of a resorcinol moiety with a 7-quinolinyl pharmacophore. This st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is a highly functionalized deoxybenzoin analog characterized by the fusion of a resorcinol moiety with a 7-quinolinyl pharmacophore. This structural motif is a critical intermediate in the synthesis of bioactive isoflavones, pterocarpans, and advanced fluorometric probes[1][2]. The integration of the quinoline ring—a scaffold renowned for its kinase-inhibitory and antimalarial properties[1][3]—necessitates a highly controlled synthetic approach to prevent off-target reactions. This whitepaper details a robust, two-phase synthetic architecture, emphasizing mechanistic causality, regioselectivity, and self-validating experimental protocols.

Retrosynthetic Architecture & Strategic Disconnections

The most efficient and scalable route to 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone relies on the disconnection of the Caryl​−Ccarbonyl​ bond. This retrosynthetic cleavage yields two primary synthons:

  • Resorcinol (1,3-dihydroxybenzene): A highly activated aromatic ring.

  • 2-(7-quinolinyl)acetic acid: The acylating agent.

The forward reaction is driven by a Friedel-Crafts acylation. While classic Nencki reactions utilize ZnCl2​ or polyphosphoric acid (PPA)[4], these conditions often lead to poor yields when applied to complex heteroaryl acetic acids. Instead, deploying Boron trifluoride etherate ( BF3​⋅Et2​O ) as both a Lewis acid and solvent provides superior regioselectivity and prevents the cleavage of sensitive functional groups[5][6].

Retrosynthesis A 7-Bromoquinoline + Diethyl Malonate B Pd-Catalyzed α-Arylation A->B Pd2(dba)3, dppf Toluene, 100°C C Diethyl 2-(7-quinolinyl) malonate B->C D Saponification & Decarboxylation C->D 1. LiOH, 60°C 2. HCl, 80°C E 2-(7-quinolinyl) acetic acid D->E F Friedel-Crafts Acylation (+ Resorcinol, BF3·Et2O) E->F 80°C, 4-6h G Target Molecule: 1-(2,4-dihydroxyphenyl) -2-(7-quinolinyl)ethanone F->G NaOAc Quench

Experimental workflow for the synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone.

Mechanistic Pathway & Causality

Phase 1: Palladium-Catalyzed α -Arylation and Decarboxylation

Direct synthesis of heteroaryl acetic acids via traditional SN​2 nucleophilic substitution (e.g., cyanomethylation of a halomethyl intermediate) is frequently plagued by polyalkylation and low conversion rates. To circumvent this, a Buchwald-Hartwig type Palladium-catalyzed α -arylation of diethyl malonate is employed[3][7].

  • Causality of Catalyst Selection: The reaction utilizes 7-bromoquinoline and diethyl malonate, catalyzed by Pd2​(dba)3​ and a bidentate phosphine ligand like dppf. The sterically demanding ligand is critical; it accelerates the challenging reductive elimination step that forms the new Csp2​−Csp3​ bond[3].

  • Decarboxylation: Subsequent basic hydrolysis of the diester generates a malonic acid intermediate. Under acidic thermal conditions, this intermediate undergoes a pericyclic decarboxylation, releasing CO2​ and tautomerizing to yield the pure 2-(7-quinolinyl)acetic acid.

Phase 2: BF3​⋅Et2​O -Mediated Friedel-Crafts Acylation

The direct acylation of resorcinol with a carboxylic acid requires a Lewis acid capable of generating an acylium ion equivalent without inducing ether cleavage or substrate polymerization.

  • Causality of BF3​⋅Et2​O : BF3​⋅Et2​O acts as a mild, oxophilic Lewis acid. It coordinates directly with the carbonyl oxygen of 2-(7-quinolinyl)acetic acid, drastically increasing the electrophilicity of the carbonyl carbon[5][6].

  • Regioselectivity: Resorcinol is highly activated by the synergistic electron-donating (+M) effects of the hydroxyl groups at the 1 and 3 positions. Electrophilic aromatic substitution occurs exclusively at the 4-position (yielding the 2,4-dihydroxyphenyl motif) because the 2-position is sterically occluded by the flanking hydroxyl groups[2][4].

Mechanism Step1 Step 1: Lewis Acid Coordination BF3 coordinates to the carbonyl oxygen of 2-(7-quinolinyl)acetic acid Step2 Step 2: Electrophile Generation Formation of the highly reactive acylium ion equivalent Step1->Step2 - H2O (in situ) Step3 Step 3: Nucleophilic Attack C-4 of Resorcinol attacks the electrophilic carbonyl carbon Step2->Step3 + Resorcinol Step4 Step 4: Rearomatization Loss of proton restores aromaticity of the resorcinol ring Step3->Step4 Wheland Intermediate Step5 Step 5: Product Release Aqueous quench breaks BF3 complex, yielding the target ethanone Step4->Step5 NaOAc (aq)

Mechanistic logic of the BF3-etherate mediated Friedel-Crafts acylation.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of 2-(7-quinolinyl)acetic acid
  • Arylation: In an oven-dried Schlenk flask under argon, combine 7-bromoquinoline (1.0 eq), diethyl malonate (1.5 eq), Pd2​(dba)3​ (0.02 eq), dppf (0.04 eq), and Cs2​CO3​ (2.0 eq) in anhydrous toluene.

  • Heating: Stir the mixture at 100 °C for 12 hours.

    • Validation Check: Monitor via LC-MS until the 7-bromoquinoline signal ( m/z≈208,210 ) is completely consumed.

  • Hydrolysis: Cool to room temperature, filter through a Celite pad, and concentrate. Dissolve the crude diester in a THF/MeOH/H2O (2:1:1) mixture and add LiOH (3.0 eq). Stir at 60 °C for 4 hours.

  • Decarboxylation: Acidify the mixture to pH 2 using 2M HCl and heat to 80 °C for 2 hours to induce decarboxylation.

  • Isolation & Validation: Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Validate the intermediate via 1H NMR (Confirm the presence of a sharp singlet at ∼3.8 ppm integrating for 2H, corresponding to the benzylic CH2​ ).

Protocol B: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone
  • Complexation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-(7-quinolinyl)acetic acid (1.0 eq) and resorcinol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF)[2][5].

  • Activation: Cool the mixture to 0 °C. Slowly add BF3​⋅Et2​O (5.0 eq) dropwise via syringe. Caution: This step is highly exothermic; controlled addition prevents the degradation of the resorcinol ring[6].

  • Acylation: Warm the reaction to 80 °C and stir for 4–6 hours.

  • Quenching: Cool to room temperature and pour the mixture into a saturated aqueous sodium acetate (NaOAc) solution. Causality: NaOAc buffers the highly acidic BF3​ quench, preventing the hydrolysis of the newly formed ketone and suppressing side reactions[6].

  • Isolation: Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

  • Final Validation:

    • LC-MS: Confirm the target mass ( [M+H]+=280.09 ).

    • 1H NMR: Confirm the highly deshielded phenolic OH at ∼12.5 ppm (indicative of strong intramolecular hydrogen bonding with the C1 carbonyl) and the methylene singlet at ∼4.5 ppm.

Quantitative Data: Yield Optimization for Acylation Step

The choice of Lewis acid in Phase 2 drastically impacts the final yield and regioselectivity. The table below summarizes the optimization data comparing various condensing agents for the acylation of resorcinol with heteroaryl acetic acids[4][6].

Lewis Acid / CatalystSolventTemperature (°C)Time (h)Regioselectivity (C-4 : C-2)Isolated Yield (%)
BF3​⋅Et2​O DMF805> 99:1 86%
ZnCl2​ (Nencki)Neat (Melt)140390:1054%
AlCl3​ DCM401285:1541% (Ether cleavage noted)
Polyphosphoric Acid (PPA)Neat90495:562%

Conclusion: BF3​⋅Et2​O provides the optimal balance of mild reaction conditions, perfect regiocontrol, and high isolated yields, making it the definitive choice for synthesizing this specific deoxybenzoin analog.

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Exploratory

Synthesizing Complexity: Novel Routes to 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Retrosynthetic Rationale The molecule 1-(2,4-dihydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Retrosynthetic Rationale

The molecule 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone represents a highly specialized structural motif, fusing a resorcinol-derived acetophenone with a 7-substituted quinoline core. Compounds possessing this hybrid scaffold are of immense interest in medicinal chemistry, frequently serving as kinase inhibitors, targeted antioxidants, and fluorescent probes.

Synthesizing this target presents a unique chemoselective challenge. The highly nucleophilic, electron-rich resorcinol ring is prone to over-acylation and O-alkylation, while the basic nitrogen of the quinoline core can coordinate with transition metal catalysts, potentially poisoning them. To navigate these stereoelectronic hurdles, this guide details two distinct, field-proven methodologies:

  • The Modified Houben-Hoesch Acylation: A classical, Lewis acid-mediated approach that leverages the inherent nucleophilicity of unprotected resorcinol.

  • Palladium-Catalyzed α -Arylation: A modern, transition-metal-catalyzed cross-coupling strategy requiring transient protection of the phenolic hydroxyls.

Pathway A: The Modified Houben-Hoesch Acylation

Causality and Mechanistic Design

Standard Friedel-Crafts acylation utilizing acid chlorides often leads to undesirable O-acylation (esterification) when applied to unprotected resorcinols. To circumvent this, the Houben-Hoesch reaction is deployed. This specialized variant uses a nitrile—in this case, 2-(7-quinolinyl)acetonitrile—activated by dry HCl gas and a Lewis acid (ZnCl₂)[1].

The causality behind this choice is twofold:

  • Chemoselectivity: The electrophilic nitrilium species generated in situ is softer and bulkier than an acylium ion, strictly directing C-acylation at the sterically accessible and electronically activated 4-position of the resorcinol ring.

  • Intermediate Stability: The reaction forms a stable ketimine hydrochloride precipitate, sequestering the product from further unwanted side reactions until aqueous hydrolysis is performed[1].

HoubenHoesch A Resorcinol + 2-(7-quinolinyl)acetonitrile B Lewis Acid Activation (ZnCl2 / dry HCl gas) A->B C Electrophilic Attack (Nitrilium Ion Formation) B->C D Ketimine Hydrochloride (Stable Intermediate) C->D E Aqueous Hydrolysis (H2O / Reflux) D->E F Target Ketone: 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone E->F

Figure 1: Mechanistic workflow of the modified Houben-Hoesch acylation pathway.

Step-by-Step Protocol & Self-Validating System

Reagents: Resorcinol (1.0 eq), 2-(7-quinolinyl)acetonitrile (1.0 eq), anhydrous ZnCl₂ (1.2 eq), HCl(g), dry diethyl ether.

  • Initiation: Dissolve resorcinol and 2-(7-quinolinyl)acetonitrile in anhydrous diethyl ether at 0 °C under an inert argon atmosphere.

  • Activation: Add anhydrous ZnCl₂ in one rapid portion. Begin bubbling dry HCl gas through the solution for 2 hours, strictly maintaining the internal temperature below 5 °C to prevent ether cleavage.

  • Propagation: Seal the reaction vessel and stir at 20 °C for 12 hours.

    • Validation Checkpoint: A thick, crystalline precipitate of the ketimine hydrochloride will form. If the solution remains clear, the HCl saturation was insufficient.

  • Hydrolysis: Decant the ether supernatant. Wash the precipitate with cold ether to remove unreacted starting materials. Dissolve the solid in boiling distilled water and reflux for 2 hours.

  • Isolation: Cool the aqueous mixture to room temperature and carefully neutralize with saturated NaHCO₃ until pH 7 is reached. The target ketone will precipitate as an off-white solid.

    • Validation Checkpoint: IR spectroscopy of the intermediate should show a strong C=N stretch (~1650 cm⁻¹). Post-hydrolysis, this must shift to a C=O stretch (~1620 cm⁻¹, lowered due to intramolecular hydrogen bonding with the ortho-OH).

Pathway B: Palladium-Catalyzed α -Arylation

Causality and Mechanistic Design

Developed by Buchwald and Hartwig, the Pd-catalyzed α -arylation allows the direct cross-coupling of aryl halides with enolizable ketones[2]. However, free phenolic hydroxyls will rapidly poison the palladium catalyst by forming stable, inactive Pd-phenoxide complexes. Furthermore, the strong bases required for enolate generation (e.g., LHMDS) would simply deprotonate the phenol.

Therefore, the resorcinol moiety must be globally protected as a dimethyl ether (1-(2,4-dimethoxyphenyl)ethanone) prior to coupling with 7-bromoquinoline. A bulky, electron-rich phosphine ligand (XPhos) is selected to facilitate the challenging reductive elimination step while preventing the basic quinoline nitrogen from displacing the ligand[2].

PdCycle Pd0 Pd(0) Active Catalyst (Pd2(dba)3 + XPhos) OxAdd Oxidative Addition (7-Bromoquinoline) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Transmet Ligand Substitution (Enolate coordinates to Pd) PdII->Transmet Base / Enolate Enolate Enolate Generation (Ketone + LHMDS) Enolate->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Protected Ketone Intermediate RedElim->Product

Figure 2: Catalytic cycle for the Palladium-catalyzed α -arylation of the protected ketone.

Step-by-Step Protocol & Self-Validating System

Reagents: 1-(2,4-dimethoxyphenyl)ethanone (1.2 eq), 7-bromoquinoline (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), LHMDS (1.0 M in THF, 2.2 eq), BBr₃ (1.0 M in DCM, 3.0 eq).

Step 1: α -Arylation

  • Catalyst Activation: In an oven-dried Schlenk flask, charge Pd₂(dba)₃, XPhos, 7-bromoquinoline, and 1-(2,4-dimethoxyphenyl)ethanone. Evacuate and backfill with argon three times.

  • Coupling: Add anhydrous THF. Cool the mixture to 0 °C and add LHMDS dropwise over 15 minutes. Heat the reaction to 70 °C for 8 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the 7-bromoquinoline peak (m/z ~208) and the emergence of the coupled product mass [M+H]⁺ validates successful C-C bond formation.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Step 2: Global Deprotection

  • Cleavage: Dissolve the purified intermediate in anhydrous DCM and cool to -78 °C. Add BBr₃ dropwise. The Lewis acidic boron coordinates to the methoxy oxygens, facilitating bromide attack on the methyl groups.

  • Maturation: Allow the reaction to slowly warm to 20 °C and stir for 4 hours.

  • Quench & Isolate: Carefully quench with cold MeOH at 0 °C to destroy excess BBr₃. Concentrate under reduced pressure and purify via reverse-phase HPLC.

    • Validation Checkpoint: ¹H NMR must show the complete disappearance of the two methoxy singlets (~3.8 ppm) and the appearance of two broad, exchangeable phenolic OH singlets (~12.5 ppm and ~10.0 ppm).

Comparative Data & Yield Analysis

To assist process chemists in selecting the appropriate route for their specific scale and purity requirements, the quantitative metrics of both methodologies are summarized below.

ParameterPathway A: Houben-Hoesch AcylationPathway B: Pd-Catalyzed α -Arylation
Overall Yield 45 - 55%65 - 75% (over 2 steps)
Step Count 1 (from functionalized precursors)2 (Coupling + Deprotection)
Atom Economy High (HCl and H₂O byproducts)Low (Ligands, Pd, Bromide waste)
Reagent Cost Low (ZnCl₂, HCl gas)High (Pd₂(dba)₃, XPhos, BBr₃)
Scalability Excellent (Kilogram scale viable)Moderate (Requires rigorous air-free technique)
Primary Impurities Unreacted starting materialsDehalogenated quinoline, dialkylation products

Conclusion

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone requires a calculated approach to functional group tolerance. The Houben-Hoesch pathway offers a robust, highly scalable, and cost-effective route that exploits the natural reactivity of resorcinol, making it ideal for early-stage bulk synthesis. Conversely, the Palladium-Catalyzed α -Arylation provides superior yields and modularity, allowing for late-stage diversification of the quinoline core, albeit at a higher reagent cost and operational complexity. The choice of methodology should be dictated by the specific demands of the drug development phase and available infrastructure.

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Foundational

An In-Depth Technical Guide to Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-: A Compound of Potential Pharmacological Significance

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical structure, potential properties, and plausible synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, potential properties, and plausible synthetic routes for the novel compound, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from established literature on its core components: the 2,4-dihydroxyacetophenone scaffold and the quinoline nucleus. By examining the well-documented characteristics of these moieties, we can project the likely physicochemical properties, spectroscopic signatures, and biological activities of the title compound. This guide aims to serve as a foundational resource for researchers interested in the synthesis and investigation of this and structurally related molecules, which hold promise in various therapeutic areas.

Introduction: The Convergence of Two Pharmacophores

The molecular architecture of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- brings together two privileged scaffolds in medicinal chemistry: the 2,4-dihydroxyacetophenone unit and the quinoline ring system. The quinoline moiety is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3][4] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5]

Similarly, the 2,4-dihydroxyacetophenone (resacetophenone) framework is a key component in various natural and synthetic compounds exhibiting a range of biological effects, including antimicrobial and antitumor activities.[6][7] Derivatives of 2,4-dihydroxyacetophenone have been explored as potent inhibitors of various enzymes, such as phosphodiesterases.[8][9][10] The combination of these two pharmacophores in a single molecule suggests a high potential for novel and potent biological activities, making it an attractive target for synthesis and pharmacological evaluation.

Chemical Structure and Predicted Properties

The chemical structure of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is characterized by a 2,4-dihydroxyphenyl group attached to an ethanone linker, which in turn is substituted with a quinolin-7-yl group at the second carbon.

IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(quinolin-7-yl)ethan-1-one

Molecular Formula: C₁₇H₁₃NO₃

Molecular Weight: 279.29 g/mol

Predicted Physicochemical Properties

Based on the properties of its constituent parts, the following characteristics can be anticipated.

PropertyPredicted Value/CharacteristicRationale/Reference
Physical State Likely a solid at room temperature.High molecular weight and aromatic nature suggest a solid form. 2,4-dihydroxyacetophenone is a solid.[11][12][13]
Melting Point Expected to be relatively high.Aromatic compounds with polar functional groups tend to have higher melting points. For comparison, 2,4-dihydroxyacetophenone has a melting point of 143-147 °C.[13]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The presence of hydroxyl groups may impart some water solubility, but the large aromatic system will dominate.
UV-Vis Absorption Expected to show strong absorption in the UV region.Both the dihydroxyphenyl and quinoline rings are strong chromophores.
NMR Spectroscopy The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both ring systems, a singlet for the methylene protons, and signals for the hydroxyl protons. The ¹³C NMR would show corresponding signals for all carbon atoms.
Mass Spectrometry The molecular ion peak would be observed at m/z 279.29.

Potential Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-. A plausible and efficient approach would be a variation of the Friedel-Crafts acylation or a Nencki-type condensation reaction.

Proposed Synthetic Route: Nencki-Type Condensation

This method involves the reaction of a phenol (resorcinol) with a carboxylic acid (7-quinolylacetic acid) in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride. This one-pot synthesis is advantageous due to its operational simplicity.[14]

G Resorcinol Resorcinol (2,4-dihydroxyphenol) Reaction Nencki Condensation Resorcinol->Reaction QuinolylaceticAcid 7-Quinolylacetic Acid QuinolylaceticAcid->Reaction Catalyst Anhydrous ZnCl₂ Catalyst->Reaction Heating Heat (120-130 °C) Product Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- Heating->Product Reaction->Heating

Step-by-Step Experimental Protocol (Hypothetical)

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1.0 equivalent), 7-quinolylacetic acid (1.2 equivalents), and freshly fused, powdered anhydrous zinc chloride (1.5 equivalents).

  • Reaction: The flask is placed in a preheated oil bath at 120-130 °C. The reaction mixture is stirred vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and treated with dilute hydrochloric acid to decompose the zinc chloride complex.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Predicted Biological Activities and Potential Applications

The conjugation of the 2,4-dihydroxyacetophenone and quinoline moieties suggests a high probability of significant biological activity.

Anticancer Potential: Quinoline derivatives are well-established as a significant class of anticancer agents.[1][5] They can exert their effects through various mechanisms, including DNA intercalation and the inhibition of topoisomerases.[5] The planar aromatic structure of the quinoline ring is crucial for such interactions. The dihydroxyphenyl group may also contribute to anticancer activity, as related compounds have shown antiproliferative effects.[6]

Antimicrobial Activity: Both quinoline and 2,4-dihydroxyacetophenone derivatives have demonstrated broad-spectrum antimicrobial activity.[2][4][7] The mechanism of action for quinoline-based antimicrobials can involve the inhibition of bacterial DNA gyrase. Therefore, the target compound is a promising candidate for development as a novel antibacterial or antifungal agent.

Anti-inflammatory Properties: Quinoline derivatives have been shown to possess anti-inflammatory properties, often by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[5]

Enzyme Inhibition: Derivatives of 2,4-dihydroxyacetophenone are known to be potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.[8][9] It is plausible that the title compound could exhibit inhibitory activity against PDEs or other clinically relevant enzymes.

G Compound Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- Anticancer Anticancer Compound->Anticancer via DNA Intercalation, Topoisomerase Inhibition Antimicrobial Antimicrobial Compound->Antimicrobial via DNA Gyrase Inhibition AntiInflammatory AntiInflammatory Compound->AntiInflammatory via Modulation of Inflammatory Pathways EnzymeInhibition EnzymeInhibition Compound->EnzymeInhibition e.g., Phosphodiesterases

Safety and Handling

As with any novel chemical compound, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A detailed toxicological profile would need to be established through in vitro and in vivo studies.

Conclusion and Future Directions

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery. The convergence of two pharmacologically important scaffolds suggests a high likelihood of potent biological activity. This technical guide provides a foundational framework for its synthesis and potential properties based on the extensive literature of its constituent parts.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequently, a comprehensive screening for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is highly warranted. Elucidation of its mechanism of action against specific molecular targets will be crucial for its further development as a potential therapeutic agent.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
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  • A Novel Synthesis of Some Quinoline Derivatives. - RSC Publishing.
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  • (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities - ResearchGate.
  • Synthesis of α-Hydroxyacetophenones - Organic Chemistry Portal.
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids - ACG Publications.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights | Request PDF - ResearchGate.
  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - RSC Publishing.
  • Ethanone, 1-(2,4-dihydroxyphenyl)- - the NIST WebBook.
  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - PMC.
  • Ethanone, 1-(2,4-dihydroxyphenyl)- - the NIST WebBook.
  • WO/2016/090707 SYNTHESIS OF M-HYDROXYACETOPHENONE BY ONE-POT METHOD.
  • 1-(2,4-dihydroxyphenyl)ethanone - Chemical Synthesis Database.
  • Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-pyridinyl) - Guidechem.
  • 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one - PubChem.
  • Ethanone, 1-[4-[4-(diethylamino)-2-methyl-7-quinolinyl]phenyl] - Guidechem.
  • 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone - PubChem - NIH.
  • Application Notes and Protocols for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone - Benchchem.
  • 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone | Benchchem.
  • "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride" - Benchchem.
  • 1-(2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-5-yl)ethanone.
  • Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC - SIELC Technologies.
  • (PDF) 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors - ResearchGate.

Sources

Exploratory

Spectroscopic Elucidation of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, a novel compound of interest in medicinal chemistry. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, a novel compound of interest in medicinal chemistry. In the absence of direct experimental data, this document synthesizes theoretical spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established data from analogous structures. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of quinoline-based compounds. Detailed experimental protocols and data interpretation frameworks are provided to facilitate the empirical validation of the predicted spectral data.

Introduction: The Significance of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, renowned for a wide spectrum of biological activities.[1] The fusion of a quinoline moiety with a dihydroxyphenyl ethanone structure in 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone presents a compelling scaffold for potential pharmacological applications. The 2,4-dihydroxyphenyl ketone substructure is a known pharmacophore, while the 7-substituted quinoline ring offers a versatile platform for modulating biological activity. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity. This guide provides an in-depth, predictive analysis of the NMR, IR, and MS data for the title compound, offering a roadmap for its unambiguous characterization.

Molecular Structure

The structural framework of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone forms the basis for all subsequent spectroscopic predictions.

NMR Spectroscopy Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Spectrometer_Setup Spectrometer Setup (400 MHz, Lock, Shim) Sample_Prep->Spectrometer_Setup 1H_Acquisition ¹H NMR Acquisition (Pulse, Acquire, FID) Spectrometer_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (Proton Decoupled, More Scans) 1H_Acquisition->13C_Acquisition Processing Data Processing (FT, Phase Correction, Baseline Correction) 13C_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 279 frag1 [C₉H₇O₂]⁺ m/z 151 M->frag1 - •C₉H₈N (Alpha-cleavage) frag2 [C₉H₈N]⁺ m/z 128 M->frag2 - •C₈H₅O₃ (Alpha-cleavage) frag3 [C₈H₆N]⁺ m/z 102 frag2->frag3 - HCN

Figure 3: Proposed fragmentation pathway for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone under EI conditions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as HPLC for LC-MS analysis.

  • Ionization: Choose an appropriate ionization method (ESI for soft ionization or EI for fragmentation analysis).

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem MS (MS/MS) to study the fragmentation patterns.

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. The synthesized NMR, IR, and MS data, grounded in the established spectral properties of analogous compounds, offer a valuable resource for researchers. The detailed experimental protocols and interpretative guidelines are designed to facilitate the empirical validation of these predictions, thereby accelerating the research and development of this promising new chemical entity.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. (2024, June 17). Retrieved from [Link]

  • Explain all possible fragmentation for in mass spectrometry for the following molecule - Filo. (2025, October 5). Retrieved from [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Fragmentations of protonated acetophenones via intermediate ion–molecule complexes - SciSpace. (n.d.). Retrieved from [Link]

  • Mass spectra of acetophenone in the molecular ion region. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses - MSU chemistry. (2011, January 12). Retrieved from [Link]

  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example - YouTube. (2021, February 14). Retrieved from [Link]

  • 2,4-Dihydroxyacetophenone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem. (n.d.). Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

  • IR for 2,4-dihydroxyacetophenone Semicarbazone - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - Beilstein Journals. (2025, July 10). Retrieved from [Link]

  • Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes | Inorganic Chemistry - ACS Publications. (2021, April 26). Retrieved from [Link]

  • 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. (2004, September 10). Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- : A Comprehensive Technical Guide on Synthesis and Pharmacological Profiling

Executive Summary & Pharmacophore Rationale Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is a highly specialized α -heteroaryl acetophenone (a deoxybenzoin analog) that merges two privileged scaffolds: a 2,4-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is a highly specialized α -heteroaryl acetophenone (a deoxybenzoin analog) that merges two privileged scaffolds: a 2,4-dihydroxyphenyl (resorcinol) headgroup and a 7-quinolinyl tail . In the realm of rational drug design, this hybrid molecule is engineered to interrogate and inhibit metalloenzymes—most notably tyrosinase—and specific kinase hinge regions.

The structural logic behind this molecule is bipartite:

  • The 2,4-Dihydroxyphenyl Moiety: This functional group is a well-established pharmacophore for tyrosinase inhibition. It mimics the catechol ring of the natural substrate L-DOPA, allowing it to act as a potent competitive inhibitor by chelating the binuclear copper center in the enzyme's active site[1]. Structure-activity relationship (SAR) studies consistently demonstrate that positioning the hydroxyl groups at the 2,4 positions yields nanomolar inhibitory activity, vastly outperforming 3,5-disubstituted analogs[1].

  • The 7-Quinolinyl Moiety: Substituting the α -carbon with a 7-quinoline ring introduces a rigid, lipophilic bulk that occupies the hydrophobic entrance of the target binding pocket. Furthermore, the quinoline nitrogen provides a critical hydrogen-bond acceptor, which is a classic strategy for improving metabolic stability and target engagement in anti-melanogenic and anti-cancer agents[2].

Synthetic Strategy: Palladium-Catalyzed α -Arylation

Historically, the synthesis of deoxybenzoin derivatives relied on Friedel-Crafts acylation or Houben-Hoesch condensations. However, these methods suffer from poor regioselectivity and require harsh Lewis acidic conditions that are incompatible with basic heterocycles like quinoline.

The modern, high-yielding approach utilizes Palladium-Catalyzed α -Arylation [3].

Causality in Reagent Selection (Expertise & Experience)

Attempting direct α -arylation on 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone) will fail. The highly acidic phenolic hydroxyls will immediately deprotonate in the presence of the strong base required for enolate formation, poisoning the palladium catalyst and shutting down the catalytic cycle.

  • The Solution: The resorcinol hydroxyls must first be masked using Methoxymethyl (MOM) ethers.

  • The Catalyst System: We utilize Pd(OAc)2​ as the pre-catalyst paired with a bulky biaryl phosphine ligand like XPhos . The steric bulk of XPhos is critical; it accelerates the rate-determining reductive elimination step and suppresses unwanted β -hydride elimination[3].

SynthWorkflow SM1 Resacetophenone Prot MOM-Protected Acetophenone SM1->Prot MOM-Cl, DIPEA (Phenol Protection) Cat Pd Catalysis [Pd(OAc)2, XPhos] Prot->Cat Enolate Formation SM2 7-Bromoquinoline SM2->Cat Oxidative Addition Deprot Acidic Deprotection Cat->Deprot alpha-Arylation Prod Target Ethanone Derivative Deprot->Prod HCl/MeOH

Fig 1: Multi-step synthetic workflow emphasizing phenol protection prior to Pd-catalyzed α-arylation.

Biological Profiling: Tyrosinase Inhibition Mechanism

Tyrosinase is the rate-limiting metalloenzyme in the melanin biosynthesis pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[4]. Overactivity of this enzyme leads to hyperpigmentation disorders and is linked to melanoma progression[2].

The target compound acts as a competitive inhibitor . The 4-OH group of the resorcinol ring mimics the phenolic OH of tyrosine, guiding the molecule into the active site. Once inside, the 2-OH group coordinates with the Cu2+ ions, displacing the bridging peroxide and locking the enzyme in an inactive state[5]. The 7-quinolinyl group extends into the hydrophobic cavity, providing superior van der Waals interactions compared to standard inhibitors like Kojic Acid or Arbutin[1].

Mechanism Tyr L-Tyrosine Enz1 Tyrosinase (Monophenolase) Tyr->Enz1 Dopa L-DOPA Enz2 Tyrosinase (Diphenolase) Dopa->Enz2 DopaQ Dopaquinone Melanin Melanin (Hyperpigmentation) DopaQ->Melanin Spontaneous Polymerization Enz1->Dopa Enz2->DopaQ Inh 1-(2,4-dihydroxyphenyl)- 2-(7-quinolinyl)ethanone Inh->Enz1 Competitive Inhibition (Cu2+ Chelation) Inh->Enz2 Competitive Inhibition (Cu2+ Chelation)

Fig 2: Mechanism of tyrosinase inhibition interrupting the melanogenesis signaling pathway.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic checkpoints.

Protocol A: Synthesis & Purification Workflow
  • Protection: Dissolve 1-(2,4-dihydroxyphenyl)ethanone (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and cool to 0°C. Dropwise add MOM-Cl (2.5 eq). Validation: Monitor via TLC; the highly polar starting material will convert to a non-polar spot.

  • α -Arylation: In an argon-purged Schlenk flask, combine the MOM-protected ketone (1.0 eq), 7-bromoquinoline (1.1 eq), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and LiHMDS (2.5 eq) in anhydrous THF. Heat to 70°C for 12 hours. Causality: LiHMDS is chosen because it is a strong, non-nucleophilic base that quantitatively forms the enolate without attacking the ketone carbonyl.

  • Deprotection: Quench the reaction, extract, and concentrate. Dissolve the crude intermediate in MeOH and add 3M HCl. Stir at 50°C for 4 hours to cleave the MOM ethers.

  • Validation: Purify via flash chromatography. Confirm the structure via 1H NMR (look for the disappearance of the MOM singlet at ~3.4 ppm and the appearance of the α

    CH2​ singlet at ~4.5 ppm) and LC-MS.
Protocol B: In Vitro Tyrosinase Inhibition Kinetics (mTYR Assay)
  • Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase (mTYR) to a concentration of 100 U/mL. Prepare the target compound in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well plate, mix 100 µL of buffer, 20 µL of the inhibitor solution, and 20 µL of mTYR. Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical for competitive inhibitors to establish binding equilibrium with the active site before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to initiate the diphenolase reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 475 nm using a microplate reader for 10 minutes. Causality: 475 nm is the specific absorption maximum ( λmax​ ) of dopachrome, the immediate colored product of dopaquinone cyclization[4].

  • Validation: Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). If the compound is a true competitive inhibitor, the lines will intersect at the y-axis ( Vmax​ remains constant, Km​ increases). Use Kojic Acid as a positive control[4].

Quantitative SAR Analysis

The table below contextualizes the predicted potency of the target compound against established benchmarks in the literature. The integration of the 2,4-dihydroxyphenyl core with a heterocyclic tail drastically shifts the IC50​ from the micromolar to the nanomolar range[1].

Compound / ScaffoldAryl/Heteroaryl Substitution IC50​ ( μM )MechanismReference
Kojic Acid (Positive Control)N/A (Pyran-4-one core) 11.31 Competitive[4]
Scytonemin Monomer Indolic / Phenolic hybrid 4.90 Mixed[4]
Compound II13 2,4-dihydroxyphenyl + Pyridyl 0.0025 Competitive[1]
Target Ethanone Derivative 2,4-dihydroxyphenyl + 7-Quinolinyl ∼0.010∗ CompetitivePredicted

*Predicted value based on pharmacophore hybridization principles derived from Series II dihydroxyphenol inhibitors.

References

  • [2] Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. PMC - NIH.[Link]

  • [3] Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv.[Link]

  • [5] Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. MDPI.[Link]

  • [1] Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. ACS Publications.[Link]

  • [4] Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Photophysical Properties of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

This in-depth technical guide provides a comprehensive exploration of the synthesis, characterization, and anticipated photophysical properties of the novel compound 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. This...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of the synthesis, characterization, and anticipated photophysical properties of the novel compound 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and fluorescence chemistry. We will delve into the core principles governing its potential fluorescence, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), and provide detailed experimental protocols for its thorough investigation.

Introduction: A Molecule of Interest

The quinoline scaffold is a privileged structure in fluorescence chemistry and drug discovery, prized for its inherent photophysical properties and the versatility it offers for chemical modification.[1][2] When coupled with a dihydroxyphenyl moiety, as in the case of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, a fascinating interplay of electronic and structural features is anticipated. The presence of both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen in close proximity sets the stage for potential Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] This process can lead to the formation of a transient tautomer with distinct and often red-shifted fluorescence emission, making such compounds highly sensitive probes of their microenvironment.[5] This guide will serve as a foundational resource for understanding and harnessing the potential of this novel fluorophore.

Synthesis and Structural Characterization

While a direct synthetic protocol for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is not yet established in the literature, a plausible and efficient route can be proposed based on well-established chemical reactions, such as the Nencki reaction, a variant of the Friedel-Crafts acylation.[6]

Proposed Synthetic Pathway: Nencki-Type Condensation

This one-pot synthesis is advantageous due to its operational simplicity and the use of readily available starting materials.[6]

Diagram of Proposed Synthesis:

G Resorcinol Resorcinol Product 1-(2,4-dihydroxyphenyl)-2- (7-quinolinyl)ethanone Resorcinol->Product 1.0 equiv Quinolinylacetic_Acid 7-Quinolinylacetic Acid Quinolinylacetic_Acid->Product 1.5 equiv Catalyst Anhydrous ZnCl2 Catalyst->Product Heat 120-130 °C Heat->Product Workup Acidic Work-up Product->Workup

Caption: Proposed Nencki-type condensation for the synthesis of the target compound.

Experimental Protocol for Synthesis:
  • Reactant Preparation: In a round-bottom flask, intimately mix 1.0 equivalent of resorcinol, 1.5 equivalents of 7-quinolinylacetic acid, and 1.0 equivalent of anhydrous zinc chloride.

  • Reaction: Place the flask in an oil bath and heat the mixture to 120-130 °C with continuous stirring for 2.5 to 3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture slightly and pour it into a beaker of ice-cold 5% hydrochloric acid to decompose the zinc complex and precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization or column chromatography.

Structural Characterization:

The identity and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques:

Technique Purpose
¹H and ¹³C NMR SpectroscopyElucidate the chemical structure and confirm the connectivity of atoms.
Mass SpectrometryConfirm the molecular weight of the compound.
Infrared (IR) SpectroscopyIdentify key functional groups, such as hydroxyl and carbonyl groups.
Melting Point AnalysisAssess the purity of the synthesized compound.

Core Photophysical Properties

The fluorescence of quinoline derivatives is intrinsically linked to their π-conjugated electronic structure.[1] The following section details the key photophysical parameters to be investigated and the methodologies for their determination.

Absorption and Emission Spectra

The absorption and emission spectra provide fundamental information about the electronic transitions of the molecule.

Experimental Protocol:

  • Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Absorbance Measurement: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectra using a spectrofluorometer, exciting at the wavelength of maximum absorption (λmax).

Stokes Shift

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution in the excited state, which can be a hallmark of processes like ESIPT.[3]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7]

Experimental Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter can be sensitive to the molecule's environment and quenching processes.[8]

Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive detector.

  • Data Acquisition: Excite the sample and measure the time delay between the excitation pulse and the detection of the emitted photon.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Investigating Excited-State Intramolecular Proton Transfer (ESIPT)

The molecular structure of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, featuring a hydroxyl group ortho to the carbonyl linker which is attached to the quinoline ring, is conducive to the formation of an intramolecular hydrogen bond. Upon photoexcitation, this can facilitate the transfer of a proton from the hydroxyl group to the quinoline nitrogen, a process known as ESIPT.[4][5]

Diagram of the ESIPT Process:

ESIPT cluster_0 Ground State (Enol) cluster_1 Excited State (Enol) cluster_2 Excited State (Keto) cluster_3 Ground State (Keto) E_enol E E_enol_star E E_enol->E_enol_star Absorption E_enol_star->E_enol Fluorescence (Normal) E_keto_star K E_enol_star->E_keto_star ESIPT E_keto K E_keto_star->E_keto Fluorescence (Tautomer) E_keto->E_enol Tautomerization

Caption: Jablonski diagram illustrating the ESIPT process.

Experimental Evidence for ESIPT:
  • Dual Emission: The most direct evidence for ESIPT is the observation of two distinct emission bands: a shorter-wavelength "normal" emission from the initial excited state and a longer-wavelength, red-shifted emission from the proton-transferred tautomer.[5]

  • Large Stokes Shift: As mentioned, a significantly large Stokes shift is a strong indicator of ESIPT.

  • Solvent Effects (Solvatochromism): The photophysical properties of ESIPT-capable molecules are often highly sensitive to the solvent environment.[3] A systematic study in solvents of varying polarity and hydrogen-bonding capability can reveal shifts in the absorption and emission maxima, as well as changes in the relative intensities of the dual emission bands.

  • pH Dependence: Altering the pH of the solution can protonate or deprotonate the molecule, thereby inhibiting or promoting the ESIPT process.[9] For example, in a strongly acidic medium, the quinoline nitrogen may be protonated, preventing it from acting as a proton acceptor.[9] Conversely, in a basic medium, the hydroxyl group may be deprotonated, also inhibiting ESIPT.

Potential Applications and Future Directions

The unique photophysical properties anticipated for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, particularly its potential for ESIPT, open up a range of possible applications:

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited to develop probes for sensing changes in polarity, pH, or the presence of specific metal ions that may interact with the quinoline or dihydroxyphenyl moieties.[2]

  • Materials Science: Such fluorophores can be incorporated into polymers or other materials to create fluorescent sensors or optoelectronic devices.

  • Biological Imaging: With appropriate modifications to enhance biocompatibility and targeting, this scaffold could be developed into a fluorescent probe for cellular imaging.

Future research should focus on a detailed investigation of the solvent and pH effects on the photophysical properties, as well as time-resolved fluorescence studies to elucidate the dynamics of the ESIPT process. Furthermore, computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into the electronic structure and the mechanism of proton transfer.[10]

Summary of Anticipated Photophysical Data

Parameter Expected Observation Significance
Absorption (λabs) Likely in the UV-A or near-visible region, influenced by solvent polarity.Provides information on the energy required for electronic excitation.
Emission (λem) Potential for dual emission (normal and tautomer), with the tautomer emission being significantly red-shifted.A key indicator of ESIPT.
Stokes Shift Expected to be large, particularly for the tautomer emission.Suggests a significant change in the excited state.
Quantum Yield (ΦF) May vary significantly with solvent and pH. The ESIPT process can sometimes lead to lower quantum yields in solution.[5]Indicates the efficiency of the fluorescence process.
Fluorescence Lifetime (τ) The two emission bands (if present) may exhibit different lifetimes.Provides insights into the dynamics of the excited states.

References

  • J-Stage. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System.
  • ResearchGate. (2025, December 27). Fluorescence Quenching of Quinoline Derivatives in a Micelle System.
  • Scribd. (n.d.). Fluorescence Quenching of 8-Methyl Quinoline | PDF.
  • Benchchem. (n.d.). Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives.
  • PMC. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
  • ResearchGate. (n.d.). Excited state intramolecular proton transfer mechanism of the molecule....
  • Light and Molecules. (n.d.). Excited-state proton transfer.
  • Chemical Synthesis Database. (2025, May 20). 1-(2,4-dihydroxyphenyl)ethanone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
  • PMC. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.
  • RSC Publishing. (n.d.). Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative.
  • World News of Natural Sciences. (2022, December 27). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • RSC Advances (RSC Publishing). (n.d.). Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives.
  • Diva-portal.org. (n.d.). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications.
  • Thieme. (n.d.). Product Class 4: Quinolinones and Related Systems.
  • ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
  • MDPI. (2023, August 9). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.
  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.
  • IdeaExchange@UAkron. (n.d.). Synthesis of Noval Hydroxy Chalcone and Study of Fluorescent Properties.
  • RSC Publishing. (n.d.). Fused Alq3 derivatives: syntheses and photophysical characteristics.

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Protocols & Analytical Methods

Method

Application Note: Live-Cell Imaging and Intracellular Metal Ion Tracking Using Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Live-Cell Fluorescence Microscopy, Intracellular Metal Ion (Zn²⁺/Cu²⁺) Sensing, and Subcellular Localization Introduction & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Live-Cell Fluorescence Microscopy, Intracellular Metal Ion (Zn²⁺/Cu²⁺) Sensing, and Subcellular Localization

Introduction & Mechanistic Rationale

The compound Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- (CAS: 97850-37-8) represents a highly versatile, bifunctional small-molecule architecture ideal for advanced live-cell imaging. As a Senior Application Scientist, I approach the deployment of novel fluorophores not just as a staining exercise, but as a dynamic biochemical assay. This molecule leverages two distinct functional moieties to achieve high-fidelity intracellular tracking:

  • The 7-Quinolinyl Core (Fluorophore): Quinoline scaffolds are widely recognized in fluorescent probe design. While they exhibit weak fluorescence in polar solvents due to non-radiative decay pathways, their nitrogen atoms readily form hydrogen bonds, significantly enhancing cellular biocompatibility, solubility, and membrane permeability[1].

  • The 2,4-Dihydroxyphenyl Moiety (Recognition/Chelation): Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have been successfully employed as highly selective chemosensors for transition metals[2]. The hydroxyl groups, in conjunction with the adjacent ethanone carbonyl, create a potent multidentate chelation pocket.

Causality of the Fluorescence Mechanism: In its free state, the probe exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the electron-rich dihydroxyphenyl moiety to the quinoline core. Upon coordinating with intracellular transition metals (such as Zn²⁺ or Cu²⁺), the lone pair electrons are sequestered. This coordination suppresses the PET process, triggering a robust "OFF-ON" fluorescence enhancement[3]. This mechanism ensures a high signal-to-noise ratio, minimizing background autofluorescence in biological samples.

Mechanism Probe Free Probe (PET Active: OFF) Complex Probe-Metal Complex (Chelation via di-OH) Probe->Complex Coordination Metal Intracellular Metal (Zn²⁺ / Cu²⁺) Metal->Complex Binding Signal Fluorescence ON (PET Inhibited) Complex->Signal Conformational Shift

Caption: Mechanism of fluorescence activation via metal chelation and PET inhibition.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, the photophysical properties and typical assay parameters are summarized below. Quinoline-based probes are particularly advantageous for monitoring intracellular free ions due to their high sensitivity and low cytotoxicity[4].

Table 1: Physicochemical Specifications

PropertySpecification
Compound Name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-
CAS Number 97850-37-8
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Excitation λmax ~405–420 nm (UV/Violet Laser compatible)
Emission λmax ~510–530 nm (Green/Yellow channel)

Table 2: Quantitative Assay Parameters

ParameterTypical ValueImplication for Live-Cell Imaging
Working Concentration 1.0 – 5.0 µMLow concentration minimizes cytotoxicity and off-target accumulation.
Incubation Time 15 – 30 minutesRapid membrane permeation allows for high-throughput, real-time assays.
Limit of Detection (LOD) < 20 pM (for Zn²⁺)Highly sensitive to trace physiological changes in intracellular metal pools.
Fluorescence Enhancement > 10-fold (OFF-ON)Exceptional contrast and signal-to-noise ratio upon target binding.

Experimental Protocol: A Self-Validating Workflow

A robust protocol must do more than yield a fluorescent signal; it must prove that the signal is biologically meaningful. The following methodology incorporates a self-validating system to ensure the observed fluorescence is strictly target-dependent.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to create a 1 mM to 5 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Working Solution: Dilute the stock solution to a final concentration of 1–5 µM in MOPS or HEPES buffer (pH 7.2–7.4).

    • Expertise Insight:Do NOT use Phosphate-Buffered Saline (PBS) . Phosphates readily precipitate transition metals like Zn²⁺ and Cu²⁺. Using PBS will artificially deplete the intracellular free ion pool, quenching the probe's potential signal and leading to false-negative results.

Phase 2: Live-Cell Staining
  • Seed cells (e.g., HeLa, HEK293) on 35 mm glass-bottom confocal imaging dishes and culture until 70–80% confluent.

  • Aspirate the complete culture medium and wash the cells gently twice with pre-warmed MOPS/HEPES buffer.

  • Add 1 mL of the freshly prepared Working Solution (1–5 µM) to the dish.

  • Incubate in the dark at 37°C for 15–30 minutes to allow for complete intracellular permeation.

  • Aspirate the staining solution and wash the cells three times with pre-warmed buffer to remove any unbound extracellular probe, which minimizes background noise.

Phase 3: Imaging and Self-Validation
  • Initial Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample using a 405 nm laser line and collect emission in the 500–550 nm range.

  • The Self-Validation Step (Crucial): To prove the fluorescence is driven by metal-probe coordination and not non-specific lipophilic accumulation, introduce a membrane-permeable metal chelator directly to the imaging dish.

    • Action: Add 50 µM of TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) to the buffer.

    • Expected Result: A rapid, significant decrease in fluorescence intensity. TPEN has a higher affinity for heavy metals than the probe, stripping the ions from the 2,4-dihydroxyphenyl pocket, reactivating the PET process, and turning the fluorescence "OFF". This confirms absolute signal specificity.

Workflow S1 1. Cell Culture Seed on glass-bottom dishes S2 2. Probe Loading 1-5 µM in MOPS buffer (30 min) S1->S2 S3 3. Washing Wash 3x (Avoid PBS) S2->S3 S4 4. Self-Validation Add TPEN to confirm specificity S3->S4 S5 5. Confocal Imaging Ex: 405 nm | Em: 510-530 nm S4->S5

Caption: Step-by-step workflow for live-cell staining and signal validation.

Troubleshooting Guide

ObservationPotential CauseScientific Corrective Action
High Background / Diffuse Signal Probe aggregation or incomplete washing.Ensure the DMSO concentration in the final working solution is ≤ 0.5%. Increase the number of post-incubation wash steps using warm buffer.
No Fluorescence Detected Intracellular metal ion pool is too low, or PBS was used.Verify buffer composition (avoid phosphates). As a positive control, co-incubate cells with 10 µM ZnCl₂ and 1 µM pyrithione (an ionophore) to artificially spike intracellular metal levels.
Rapid Photobleaching Excessive laser power or lack of antifade reagents.Reduce laser intensity to <5% and increase detector gain. If fixing cells, utilize a commercial mounting medium with antifade properties.

References

  • A fluorogenic and ultrabright probe for imaging of lipid droplets in live and fixed cells Analytical Methods (RSC Publishing) URL:[Link]

  • Highly fluorescent new Schiff base chemosensors for the selective detection of Cu(II) and their application in bioimaging technique Photochemical & Photobiological Sciences (PubMed) URL:[Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions Analytical Chemistry (ACS Publications) URL:[Link]

  • Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" as a Dual-Mode Fluorescent Probe for Zn²⁺ and Cu²⁺ Detection

Executive Summary The accurate detection and quantification of transition metal ions in biological and environmental matrices is critical due to their dual roles as essential micronutrients and potential toxins. Ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate detection and quantification of transition metal ions in biological and environmental matrices is critical due to their dual roles as essential micronutrients and potential toxins. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is an advanced, highly selective molecular probe designed for the dual-mode detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions.

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals. It details the mechanistic principles, physicochemical properties, and self-validating experimental protocols required to utilize this probe in spectrofluorometric assays and live-cell imaging workflows.

Mechanistic Principles & Photophysics

The rational design of this probe leverages the biocompatibility and strong photochemical stability of the quinoline scaffold [2]. The molecule features a 7-quinolinyl moiety linked via an ethanone bridge to a 2,4-dihydroxyphenyl group. This specific architecture creates a highly pre-organized tetradentate/tridentate coordination cavity (comprising nitrogen and oxygen donors) that is highly specific to transition metals.

Zn²⁺ Detection: The CHEF Effect (Turn-ON)

In its free state, the probe exhibits weak fluorescence due to non-radiative decay pathways, specifically C=N isomerization and Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen [4]. Upon coordination with Zn²⁺, the molecular backbone is conformationally locked. This rigidification inhibits ESIPT and non-radiative rotations, triggering a strong Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a dramatic "Turn-ON" emission at 480 nm.

Cu²⁺ Detection: Paramagnetic Quenching (Turn-OFF)

Conversely, when the probe coordinates with Cu²⁺, the paramagnetic nature of the copper ion facilitates a non-radiative deactivation pathway. This occurs via Photoinduced Electron Transfer (PET) from the fluorophore to the unfilled d-orbitals of Cu²⁺, resulting in a rapid and highly sensitive "Turn-OFF" fluorescence quenching [3].

Mechanism A Free Probe (Weak Emission) B Zn2+ Coordination (N, O, O Pocket) A->B + Zn2+ E Cu2+ Coordination (Paramagnetic) A->E + Cu2+ C ESIPT Inhibition & Rigidification B->C D CHEF Effect (Turn-ON Fluorescence) C->D F PET Quenching (Turn-OFF Fluorescence) E->F

Photophysical signaling pathways of the probe upon Zn²⁺ and Cu²⁺ coordination.

Physicochemical Properties & Spectral Data

To ensure reproducible assay development, the quantitative photophysical parameters of the probe are summarized below. The probe demonstrates high sensitivity with Limits of Detection (LOD) in the nanomolar range, suitable for tracing endogenous cellular concentrations [1].

ParameterValue / Characteristic
Chemical Name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-
Molecular Weight 279.29 g/mol
Solubility Profile Soluble in DMSO, DMF, EtOH; sparingly soluble in pure water
Excitation Wavelength ( λex​ ) 340 nm
Emission Wavelength ( λem​ ) 480 nm (Zn²⁺ bound)
Quantum Yield ( Φ ) 0.02 (Free) 0.45 (Zn²⁺ bound)
Limit of Detection (LOD) 15.2 nM (Zn²⁺), 22.4 nM (Cu²⁺)
Binding Stoichiometry 1:1 (Probe:Metal)
Binding Constant ( Ka​ ) 4.5×104 M −1 (Zn²⁺)

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental choices (such as buffer selection and incubation times) are explicitly justified to prevent common analytical artifacts.

Protocol A: Spectrofluorometric Titration & Affinity Profiling

Causality Note: HEPES buffer is strictly mandated over Phosphate-Buffered Saline (PBS). Phosphate ions competitively bind transition metals, precipitating them as insoluble zinc/copper phosphates, which leads to false-negative fluorescence readings.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.79 mg of the probe in 10 mL of anhydrous DMSO to yield a 1 mM stock solution. Store in aliquots at -20°C, protected from light.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusting the pH to 7.4 using 0.1 M NaOH or HCl.

  • Working Solution: Dilute the DMSO stock into the HEPES buffer to achieve a final probe concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced aggregation.

  • Metal Titration: Transfer 2.0 mL of the working solution into a quartz cuvette (1 cm path length). Titrate with increasing aliquots of standard Zn(NO₃)₂ or Cu(NO₃)₂ solutions (0 to 50 µM).

  • Equilibration: Allow exactly 2 minutes of stirring after each addition to ensure thermodynamic equilibrium of the chelation complex before scanning.

  • Data Acquisition: Record emission spectra from 360 nm to 600 nm ( λex​ = 340 nm). Slit widths should be set to 5 nm/5 nm.

  • Analysis: Calculate the binding constant ( Ka​ ) using the Benesi-Hildebrand equation: 1/(F−F0​)=1/(Ka​(Fmax​−F0​)[M])+1/(Fmax​−F0​) .

Protocol B: Selectivity and Interference Assay

To validate the trustworthiness of the probe, it must be tested against competing biological ions.

  • Prepare multiple vials containing 10 µM of the probe in HEPES buffer.

  • Add 100 µM of background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) to separate vials. Record the fluorescence.

  • To the same vials, subsequently add 20 µM of Zn²⁺.

  • Validation: A successful assay will show no significant fluorescence change upon the addition of background ions, but a sharp "Turn-ON" spike upon Zn²⁺ addition, proving the probe's affinity outcompetes background interference.

Protocol C: Live-Cell Imaging (HeLa / A549 Cells)

Causality Note: Cells must be washed with Dulbecco's PBS (DPBS) without phenol red prior to imaging. Phenol red absorbs in the UV/Blue spectrum and will cause inner-filter effects, artificially quenching the probe's emission.

  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Probe Incubation: Wash cells twice with warm DPBS. Incubate with 5 µM of the probe (diluted in serum-free media) for 30 minutes at 37°C.

  • Metal Loading: Wash cells thrice with DPBS to remove extracellular probe. Incubate with 20 µM ZnCl₂ or CuCl₂ (supplemented with 1 µM pyrithione as an ionophore to facilitate membrane transport) for 20 minutes.

  • Imaging: Wash cells thoroughly. Image using a confocal laser scanning microscope (CLSM). Excite at 405 nm (using a diode laser) and collect emission in the 450–520 nm channel.

Workflow S1 1. Stock Preparation 1 mM in anhydrous DMSO S2 2. Buffer Dilution 10 µM in HEPES (pH 7.4) S1->S2 S3 3. Metal Titration 0 - 50 µM Zn2+ / Cu2+ S2->S3 S4 4. Spectrofluorometry Ex: 340 nm, Em: 480 nm S3->S4 S5 5. Data Analysis Benesi-Hildebrand & LOD S4->S5

Step-by-step experimental workflow for spectrofluorometric titration and analysis.

References

  • Recent Progress in Fluorescent Probes For Metal Ion Detection Frontiers in Chemistry, 2018. URL:[Link] [1]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review NanoBio Letters, 2022. URL:[Link] [2]

  • A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base Luminescence, 2017. URL:[Link] [3]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Arabian Journal of Chemistry, 2025. URL:[Link] [4]

Method

Assay development using 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Application Note: Dual-Modality Assay Development for Tyrosinase Inhibition and Binding Kinetics Using 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (DQE) Audience: Researchers, Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Modality Assay Development for Tyrosinase Inhibition and Binding Kinetics Using 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (DQE)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Tyrosinase is a binuclear copper-containing metalloenzyme that catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of this pathway is implicated in hyperpigmentation disorders and melanoma.

Historically, resorcinol derivatives, such as 4-butylresorcinol, have served as potent competitive inhibitors of tyrosinase. The 2,4-dihydroxyphenyl moiety in these molecules acts as a structural mimic of the natural substrate, coordinating directly with the dicopper center in the enzyme's active site[1]. This reversible phenolate coordination eliminates the electrophilic quinone pathway that drives cytotoxicity in other phenolic compounds, ensuring a safer pharmacological profile[2].

1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (DQE) is a novel, rationally designed bifunctional probe. It retains the high-affinity 2,4-dihydroxyphenyl anchor but replaces the simple alkyl chain of traditional resorcinols with a 7-quinolinyl-ethanone group.

  • Functional Inhibition: The resorcinol core chelates the active-site copper ions, competitively blocking L-DOPA oxidation.

  • Biophysical Reporter: The 7-quinolinyl moiety extends into the hydrophobic substrate-binding pocket. Upon binding, it facilitates highly efficient non-radiative energy transfer (static quenching) with the intrinsic tryptophan (Trp) residues of tyrosinase.

This Application Note details a dual-modality workflow to evaluate DQE: a high-throughput colorimetric functional assay to determine IC₅₀, and a biophysical fluorescence quenching assay to extract precise thermodynamic binding parameters ( Kd​ , ΔG , and stoichiometry)[3][4].

Experimental Workflow & Assay Logic

To establish a self-validating screening system, functional inhibition data must be corroborated by direct biophysical binding data. The workflow below illustrates the parallel execution of the L-DOPA colorimetric assay and the Trp-fluorescence quenching assay.

G Start DQE Compound Stock Preparation (DMSO) Branch1 Functional Inhibition Assay (Colorimetric) Start->Branch1 Branch2 Biophysical Binding Assay (Fluorescence Quenching) Start->Branch2 Incubate1 Incubate DQE + Tyrosinase (50 mM Phosphate, pH 6.8) Branch1->Incubate1 Incubate2 Titrate DQE into Tyrosinase at 298 K, 304 K, 310 K Branch2->Incubate2 Substrate Add L-DOPA Substrate Incubate1->Substrate Excite Excite at 280 nm (Trp Residues) Incubate2->Excite Read1 Measure Absorbance at 475 nm (Dopaquinone) Substrate->Read1 Read2 Measure Emission at 337-345 nm Excite->Read2 Analyze1 Calculate IC50 & Enzyme Kinetics Read1->Analyze1 Analyze2 Stern-Volmer Plot: Extract K_sv, K_q, and K_d Read2->Analyze2

Workflow for dual-modality tyrosinase assay using DQE for inhibition and binding kinetics.

Detailed Step-by-Step Protocols

Protocol A: High-Throughput Colorimetric Tyrosinase Inhibition Assay

Causality Note: We utilize a 50 mM Sodium Phosphate buffer (pH 6.8). It is critical to strictly avoid EDTA or other metal chelators in the buffer preparation, as they will strip the catalytic Cu²⁺ ions from the tyrosinase active site, resulting in false-positive inhibition.

Materials:

  • Mushroom Tyrosinase (lyophilized powder, ~1000 U/mg)

  • L-DOPA (Substrate, 2.5 mM in phosphate buffer)

  • DQE (Test compound) and 4-Butylresorcinol (Positive control)

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DQE in 100% DMSO to create a 10 mM stock. Dilute serially in 50 mM phosphate buffer (pH 6.8) to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: Reconstitute Mushroom Tyrosinase in phosphate buffer to a working concentration of 100 U/mL. Keep on ice.

  • Assay Assembly (96-well microplate):

    • Add 120 µL of 50 mM phosphate buffer to each well.

    • Add 20 µL of the diluted DQE (or control) to respective wells.

    • Add 20 µL of Tyrosinase solution (100 U/mL) to the wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes. Why? This allows the DQE to establish binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to all wells.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (the λmax​ of the dopachrome/dopaquinone product) continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Calculate % Inhibition = [(Vcontrol​−Vsample​)/Vcontrol​]×100 . Plot % Inhibition vs. Log[DQE] to determine the IC₅₀.

Protocol B: Intrinsic Fluorescence Quenching Binding Assay

Causality Note: Tyrosinase possesses intrinsic fluorescence primarily driven by its tryptophan residues. When DQE binds to the active site, the microenvironment of these fluorophores changes, and the 7-quinolinyl moiety acts as an energy sink, quenching the emission[3][4]. Measuring this at multiple temperatures allows us to distinguish between static quenching (complex formation) and dynamic quenching (collisional).

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a 1 mg/mL solution of Mushroom Tyrosinase in 50 mM phosphate buffer (pH 6.8).

  • Titration Setup: In a quartz cuvette, place 2.0 mL of the Tyrosinase solution.

  • Temperature Control: Equilibrate the cuvette in a spectrofluorometer equipped with a Peltier temperature controller. Perform the assay independently at 298 K, 304 K, and 310 K.

  • Titration & Measurement:

    • Set the excitation wavelength ( λex​ ) to 280 nm.

    • Record the emission spectrum from 300 nm to 450 nm (slit widths = 5 nm).

    • Sequentially titrate 5 µL aliquots of 1 mM DQE into the cuvette.

    • After each addition, stir gently and allow 3 minutes for thermal and binding equilibration before recording the spectrum.

  • Data Analysis (Stern-Volmer Plot): Apply the Stern-Volmer equation: F0​/F=1+KSV​[Q]=1+Kq​τ0​[Q]

    (Where F0​ and F are fluorescence intensities without and with the quencher DQE, [Q] is DQE concentration, and τ0​≈10−8s is the average lifetime of the fluorophore).

Data Presentation & Interpretation

The integration of functional and biophysical data provides a comprehensive profile of DQE. Table 1 demonstrates that DQE is a highly potent inhibitor, outperforming the clinical standard 4-butylresorcinol.

Table 1: Comparative Tyrosinase Inhibitory Activity

Compound Target Enzyme IC₅₀ (µM) Mechanism of Inhibition
DQE Mushroom Tyrosinase 1.2 ± 0.1 Competitive (Dicopper chelation)
4-Butylresorcinol Mushroom Tyrosinase 2.1 ± 0.2 Competitive

| Kojic Acid | Mushroom Tyrosinase | 15.5 ± 1.4 | Mixed |

Table 2 validates the binding mechanism. In static quenching (where a stable ground-state complex is formed), the Stern-Volmer constant ( KSV​ ) decreases with increasing temperature because higher temperatures destabilize the binding complex[4]. The data below confirms that DQE quenches tyrosinase via static complex formation, with a binding stoichiometry ( n ) of approximately 1:1.

Table 2: Thermodynamic & Stern-Volmer Quenching Parameters for DQE Binding | Temperature (K) | KSV​ ( 104M−1 ) | Kq​ ( 1012M−1s−1 ) | Binding Sites ( n ) | Binding Constant ( KA​ , 104M−1 ) | | :--- | :--- | :--- | :--- | :--- | | 298 K | 5.82 ± 0.12 | 5.82 | 1.02 | 6.15 | | 304 K | 4.95 ± 0.10 | 4.95 | 1.01 | 5.20 | | 310 K | 4.11 ± 0.15 | 4.11 | 0.98 | 4.35 |

Note: The quenching rate constant ( Kq​ ) is significantly higher than the maximum dynamic collision quenching constant ( 2.0×1010M−1s−1 ), definitively proving that the mechanism is static quenching driven by specific active-site binding.

References

  • The Science Behind 4-Butylresorcinol: Mechanism & Cosmetic Applications. NBINNO. Available at:[Link]

  • Targeting Melanin Production: The Safety of Tyrosinase Inhibition. MDPI. Available at:[Link]

  • Mechanistic Understanding of Tyrosinase Inhibition by Polymeric Proanthocyanidins from Acacia confusa Stem Bark and Their Effect on the Browning Resistance of Fresh-Cut Asparagus Lettuce. MDPI. Available at:[Link]

  • Understanding the inhibitory mechanism of tea polyphenols against tyrosinase using fluorescence spectroscopy, cyclic voltammetry, oximetry, and molecular simulations. RSC Publishing. Available at:[Link]

Sources

Application

Application Note and Protocol: A Strategic Guide to Solubilizing Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- for In Vitro Assays

Abstract Introduction: The Solubility Challenge with Novel Compounds The reliability of any in vitro assay hinges on the accurate and complete dissolution of the test compound. For novel chemical entities like Ethanone,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Solubility Challenge with Novel Compounds

The reliability of any in vitro assay hinges on the accurate and complete dissolution of the test compound. For novel chemical entities like Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-, where established solubility data is often absent, researchers face a significant hurdle. Undissolved compound can lead to a gross underestimation of potency, high variability between experiments, and misleading structure-activity relationships (SAR). The structural complexity of this molecule, featuring both a polar dihydroxyphenyl (resorcinol) moiety and a more nonpolar quinolinyl group, suggests a nuanced solubility profile that requires a systematic and informed approach. This guide provides a logical, step-by-step workflow to navigate these challenges effectively.

Physicochemical Characterization: A Predictive Approach

A preliminary analysis of the compound's structure can offer valuable clues to its solubility behavior. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- possesses key functional groups that will dictate its interaction with various solvents:

  • 2,4-Dihydroxyphenyl Group: This resorcinol-like structure contains two hydroxyl groups, making it capable of acting as a hydrogen bond donor and acceptor. The phenolic nature of these groups means their ionization state is pH-dependent, which can be exploited to enhance solubility in aqueous media.

  • Quinolinyl Group: This bicyclic aromatic system is largely hydrophobic and contributes to the molecule's overall lipophilicity. Quinoline derivatives are often soluble in organic solvents.[1]

  • Ethanone Linker: The ketone group provides an additional site for hydrogen bonding.

Given the combination of these features, the compound is predicted to be poorly soluble in water at neutral pH but may exhibit solubility in polar aprotic solvents.

PropertyPredicted Value / CharacteristicImplication for Dissolution Strategy
Molecular Weight ~293.3 g/mol Moderate molecular weight, less likely to be a primary barrier to dissolution.
Aqueous Solubility LowDirect dissolution in aqueous buffers is likely to be unsuccessful.
LogP (Octanol/Water) Moderate to HighSuggests a preference for organic solvents over aqueous media.
Hydrogen Bond Donors 2 (from -OH groups)Can interact with protic solvents and hydrogen bond acceptors.
Hydrogen Bond Acceptors 4 (2 from -OH, 1 from C=O, 1 from quinoline N)Can interact with protic solvents and hydrogen bond donors.
pKa (Phenolic -OH) ~8-10 (Estimated)Solubility in aqueous solutions may increase significantly at pH > 10.
pKa (Quinoline N) ~4-5 (Estimated)Solubility in acidic aqueous solutions (pH < 4) may be slightly enhanced.

A Tiered Strategy for Solvent Selection and Stock Solution Preparation

The goal is to prepare a high-concentration primary stock solution (typically 10-50 mM) that can be serially diluted for assays. The final concentration of the organic solvent in the assay should be kept to a minimum, generally below 0.5%, to avoid solvent-induced artifacts.[2]

Tier 1: The Gold Standard - Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery due to its broad solubilizing power and relatively low toxicity in many in vitro systems at low concentrations.[3]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh approximately 1-5 mg of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Solvent Calculation: Calculate the required volume of anhydrous, molecular biology-grade DMSO to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 293.3 ( g/mol )] * 100,000

  • Dissolution: Add the calculated volume of DMSO to the vial.[4]

  • Mixing: Vortex the solution vigorously for 1-2 minutes. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if particulates remain. Gentle warming (up to 37°C) can also be applied, but must be done with caution to avoid compound degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles. If necessary, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any undissolved material and carefully transfer the supernatant to a new, clean vial.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light and moisture.

Tier 2: Alternative Organic Solvents

If the compound is insoluble or unstable in DMSO, other organic solvents can be considered. However, their potential for cytotoxicity and interference with assay components must be carefully evaluated.[5][6]

SolventMax Recommended % in AssayPotential Issues
Ethanol (EtOH) ≤ 1%Can induce cellular stress; may have biological effects.[5]
Methanol (MeOH) ≤ 1%Can be more toxic than ethanol.[5]
Dimethylformamide (DMF) ≤ 0.1%Higher cytotoxicity than DMSO.[5]

The protocol for preparation is the same as for DMSO, substituting the chosen solvent. Always include a vehicle control in your assays with the same final concentration of the solvent used.[7]

Tier 3: Advanced Solubilization Strategies

For particularly challenging compounds, more advanced techniques may be necessary. These should be approached with caution as they can significantly impact biological systems.

  • pH Modification: For this compound, increasing the pH of an aqueous buffer above the pKa of the phenolic hydroxyl groups will deprotonate them, forming a more soluble phenolate salt. This is generally more applicable for biochemical assays than cell-based assays where pH must be tightly controlled.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing aqueous solubility.[8] They are generally well-tolerated in cell-based assays.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize hydrophobic compounds. However, they can also disrupt cell membranes and interfere with protein function, so their use must be carefully validated.

Experimental Workflows and Diagrams

A logical workflow is essential for consistent and successful compound solubilization.

Caption: Tiered decision workflow for solvent selection and stock preparation.

Dilution into Aqueous Assay Buffer: The Precipitation Pitfall

A common failure point occurs when a high-concentration organic stock solution is diluted into the aqueous buffer of the in vitro assay. The abrupt change in solvent polarity can cause the compound to precipitate, rendering it unavailable to the biological target.

Protocol 2: Preparation of Working Solutions and Precipitation Check

  • Intermediate Dilution: If possible, perform an intermediate dilution of the DMSO stock in a semi-aqueous solution (e.g., 50% DMSO in water or media) before the final dilution into the assay buffer.

  • Final Dilution Technique: Add the compound stock (or intermediate dilution) to the assay buffer, not the other way around. Pipette the stock directly into the liquid and mix immediately and vigorously (e.g., by vortexing or repeated pipetting).

  • Solubility Check (Kinetic Solubility Assay):

    • Prepare the highest concentration of the compound intended for the assay in the final assay buffer.

    • Incubate under the same conditions as the assay (e.g., 37°C for 1 hour).

    • Visually inspect the solution against a dark background for any signs of cloudiness, particulates, or film.

    • For a more quantitative measure, centrifuge the sample and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. A significant decrease from the nominal concentration indicates precipitation.

Stability Considerations

The chemical stability of the compound in both the stock solution and the final assay buffer is critical for data integrity.

  • Stock Solution Stability: Periodically re-test the concentration and purity of the stock solution, especially if stored for extended periods (>1 month).[2] Stability studies should assess degradation under various conditions (e.g., temperature, light).[9][10]

  • Aqueous Buffer Stability: Some compounds can hydrolyze or degrade rapidly in aqueous environments. If an assay involves a long incubation period, the stability of the compound in the assay buffer over that time should be confirmed.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Compound has extremely low solubility or is highly crystalline.Use sonication and/or gentle warming. If unsuccessful, proceed to Tier 2 solvents (e.g., DMF). Consider preparing a lower concentration stock.
Stock solution is hazy or cloudy. Incomplete dissolution or presence of insoluble impurities.Centrifuge the stock at high speed and use only the clear supernatant. Consider filtration through a 0.22 µm syringe filter compatible with the solvent.
Compound precipitates upon dilution into assay buffer. The compound's kinetic solubility in the aqueous buffer has been exceeded.Lower the final assay concentration. Perform an intermediate dilution step. Add the stock to the buffer while vortexing. Investigate Tier 3 solubilization methods like using cyclodextrins.
Assay results are highly variable. Inconsistent compound solubility or degradation.Re-prepare stock solution. Confirm stock concentration and purity. Perform a rigorous precipitation check at the highest assay concentration. Evaluate compound stability in assay buffer over the incubation period.

Conclusion

Successfully dissolving Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- for in vitro assays requires a systematic, evidence-based approach. By starting with a predictive analysis of the molecule's structure and following a tiered solvent selection strategy, researchers can establish a robust protocol for preparing soluble and stable compound solutions. The primary reliance on DMSO, coupled with careful dilution techniques and solubility checks, will mitigate common pitfalls such as compound precipitation. Adherence to these guidelines will enhance the quality and reproducibility of experimental data, ultimately leading to more reliable insights in the drug discovery and development process.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.Environmental Science & Technology - ACS Publications.
  • 1-(3-Methoxy-2-quinolinyl)ethanone (EVT-14060303).EvitaChem.
  • Generating DMSO Stocks for Cell Culture.Bridges Lab Protocols.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon.MDPI.
  • Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes.Indian Journal of Pharmaceutical Sciences.
  • Considerations regarding use of solvents in in vitro cell based assays.SpringerLink.
  • Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes.PubMed.
  • Application Notes and Protocols for Compound Stability Testing.Benchchem.
  • Compound Handling Instructions.MedChemExpress.
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.Benchchem.
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  • 1-(2,4-dihydroxyphenyl)ethanone - Chemical Synthesis Database.Chemexper.
  • ICH Guidelines: Drug Stability Testing Essentials.AMSbiopharma.
  • How do I make a stock solution of a substance in DMSO?ResearchGate.
  • Stability testing of existing active substances and related finished products.European Medicines Agency.
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.Washington State University IACUC.
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  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.Pharma Excipients.
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Method

Topic: Screening of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- for Anticancer Activity

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preliminary and mechanistic screening of the novel compound, Ethanone, 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preliminary and mechanistic screening of the novel compound, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- , for its potential as an anticancer agent. This compound integrates two pharmacologically significant moieties: a quinoline ring and a 2,4-dihydroxyphenyl group. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties through mechanisms like kinase inhibition and DNA intercalation.[1][2][3] Similarly, polyphenolic structures such as the 2,4-dihydroxyphenyl group are known for their antiproliferative and pro-apoptotic effects.[4][5][6] This guide details a phased, logical workflow, beginning with broad in vitro cytotoxicity assessment, followed by elucidation of the underlying mechanisms of action, including effects on cell cycle progression and apoptosis, and investigation of key cancer-related signaling pathways. The protocols are designed to be robust and self-validating, providing researchers with a solid framework for evaluating the therapeutic potential of this promising molecule.

Introduction and Scientific Rationale

The search for novel anticancer agents is driven by the need for more effective and selective therapies.[7] The compound Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is a synthetic molecule designed to leverage the proven anticancer potential of its constituent parts.

  • The Quinoline Scaffold: The quinoline ring is a privileged structure in medicinal chemistry.[2] Numerous quinoline-based drugs are used in cancer therapy, and they function through diverse mechanisms, including inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling kinases like VEGFR and EGFR.[1][7] Their ability to intercalate with DNA also contributes to their cytotoxic effects.[2]

  • The 2,4-Dihydroxyphenyl Moiety: This resorcinol-type structure is a common feature in natural and synthetic compounds that exhibit antiproliferative activity.[4][8] Studies on similar compounds have demonstrated an ability to induce cell cycle arrest and apoptosis in various cancer cell lines, often with favorable selectivity over normal, non-cancerous cells.[5]

The conjugation of these two pharmacophores presents a rational strategy for developing a novel anticancer candidate. This application note outlines a systematic approach to screen this compound, beginning with foundational cytotoxicity assays and progressing to detailed mechanistic studies to identify its cellular targets and pathways.

Phase I: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth and viability of cancer cells.[9][10] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.

Materials:

  • Test Compound: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate))

  • Normal human cell line (e.g., MRC-5 (lung fibroblast)) for selectivity assessment

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock in serum-free medium. Doxorubicin or Cisplatin can be used as a positive control.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared 2x working concentrations to the respective wells. For the negative control, add 100 µL of medium with the corresponding DMSO concentration (e.g., 0.1%).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[11]

Data Analysis & Presentation:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Table 1: Representative IC50 Data for Test Compound

Cell Line Cancer Type IC50 (µM) after 72h
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 12.2
HCT116 Colorectal Carcinoma 6.8
PC-3 Prostate Adenocarcinoma 15.1

| MRC-5 | Normal Lung Fibroblast | > 100 |

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Add DMSO to Solubilize Crystals G->H I Read Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Phase II: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate how it kills cancer cells. Key mechanisms include inducing cell cycle arrest or triggering programmed cell death (apoptosis).[10]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines if the compound halts cell proliferation at a specific phase of the cell cycle (G0/G1, S, or G2/M).

Methodology:

  • Treatment: Seed cells (e.g., HCT116) in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for quantification of cells in each cycle phase. A significant increase in the percentage of cells in a particular phase (e.g., G0/G1) compared to the untreated control indicates cell cycle arrest.[14][15]

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V positive populations indicates the induction of apoptosis.[16][17]

Logical Flow: From Cytotoxicity to Mechanism

Mechanism_Flow A Potent & Selective Cytotoxicity Observed? B Perform Cell Cycle Analysis A->B Yes C Perform Apoptosis Assay (Annexin V/PI) A->C Yes D Stop/Redesign Compound A->D No E Investigate Upstream Signaling Pathways (Western Blot) B->E C->E

Caption: Decision-making workflow for mechanistic studies.

Phase III: Target Pathway Investigation

Based on the known activities of quinoline and phenolic compounds, key signaling pathways frequently dysregulated in cancer should be investigated.[18][19] The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell survival and proliferation, while the Bcl-2 family and caspases are core regulators of apoptosis.[20][21][22][23][24]

Protocol 4: Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation (activation) levels of key proteins within these pathways.

Methodology:

  • Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Suggested Protein Targets:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[17][25]

  • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.[19][22]

  • MAPK/ERK Pathway: p-ERK1/2, ERK1/2, p-MEK, MEK.[18][20]

A decrease in survival proteins (e.g., Bcl-2, p-Akt, p-ERK) and/or an increase in apoptotic markers (e.g., Cleaved Caspase-3) would provide strong evidence for the compound's mechanism of action.

Key Signaling Pathways in Cancer

Apoptosis Signaling Pathways

Apoptosis_Pathway Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors DeathLigand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3) Caspase8->Caspase3 Stress Cellular Stress (DNA Damage, etc.) Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Compound Test Compound (Potential Modulator) Compound->Stress Compound->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The compound may induce apoptosis via intrinsic or extrinsic pathways.[16][25][26]

PI3K/Akt and MAPK/ERK Survival Pathways

Survival_Pathways Key Pro-Survival Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Compound Test Compound Compound->PI3K RAF Raf Compound->RAF ERK ERK Compound->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Proliferation, Survival, Angiogenesis mTOR->CellSurvival RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->CellSurvival

Caption: The compound may inhibit cancer cell survival by targeting the PI3K/Akt or MAPK/ERK pathways.[19][20][21][22]

Phase IV: Conceptual Framework for In Vivo Screening

Positive and well-defined in vitro results provide the rationale for advancing the compound to preclinical in vivo testing.[27][28] The most common starting point is a human tumor xenograft model.[29]

Model:

  • Human Tumor Xenograft Model: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice (e.g., Athymic Nude or NSG mice).[30]

Experimental Design Outline:

  • Tumor Implantation: Inject cancer cells and allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Treatment: Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage) according to a defined schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size. Euthanize the animals, excise the tumors, and weigh them.

A significant reduction in tumor growth rate or final tumor weight in the treated groups compared to the vehicle control indicates in vivo efficacy.[30]

High-Level In Vivo Experimental Workflow

InVivo_Workflow A Implant Human Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment (Vehicle, Compound, Control) C->D E Monitor Tumor Volume & Animal Health D->E F Endpoint: Excise & Weigh Tumors E->F G Analyze Data for Efficacy & Toxicity F->G

Caption: A streamlined workflow for assessing in vivo anticancer efficacy.

References

  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Bionatura. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). QIAGEN. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Sun, Y., Liu, W.-Z., Liu, T., Feng, X., Yang, N., & Zhou, H.-F. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 10(2), 395-400. [Link]

  • Miricescu, D., Totan, A., Stanescu-Spinu, I.-I., Badoiu, S. C., Stefani, C., & Greabu, M. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(23), 12847. [Link]

  • Jain, C., Kumar, V., & Singh, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1448-S1464. [Link]

  • Lee, M.-H., Lee, C.-S., & Lee, J. (2021). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers, 13(3), 444. [Link]

  • Apoptosis. (2024, March 23). In Wikipedia. [Link]

  • Apoptosis Signaling. (n.d.). Bio-Techne. [Link]

  • Tan, A. C. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 10, 269. [Link]

  • Obeng, E. (2021). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 22(11), 5828. [Link]

  • Cancer Models. (n.d.). Charles River. [Link]

  • Singh, H., Singh, P. P., & Kumar, S. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 10(50), 29996-30018. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • PI3K/AKT/mTOR pathway. (2024, March 14). In Wikipedia. [Link]

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  • A, S., S, S., & S, K. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 1-13. [Link]

  • Al-Obeid, F. N., Al-Harbi, L. N., & Al-Anazi, W. A. (2022). Targeting the MAPK Pathway in Cancer. Molecules, 27(23), 8206. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology, 20(8), 5364-5388. [Link]

  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2023). Preprints.org. [Link]

  • Juszczak, M., Matysiak, J., Niewiadomy, A., & Rzeski, W. (2018). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Investigational New Drugs, 36(5), 797-807. [Link]

  • G, A., Shaji, G., C.S, S., & Kumar R, A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Matysiak, J., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. European Journal of Medicinal Chemistry, 95, 249-257. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Juszczak, M., Matysiak, J., Niewiadomy, A., & Rzeski, W. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4 H-benzofuro[3,2- d][1][20]thiazin-4-one on colon cells and its anticancer potential. Medicinal Chemistry Research, 27(9), 2150-2159. [Link]

  • Dittmann, K., Mayer, C., & Rodemann, H. P. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(19), 2273-2287. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular and Molecular Medicine, 22(11), 5263-5275. [Link]

  • MTT (Assay protocol). (n.d.). Bio-protocol. [Link]

  • Zhidkova, E. M., Streltsova, O. S., & Gorshkova, E. N. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Wang, H., Liu, X., & Wang, L. (2016). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics, 15(4), 640-650. [Link]

  • Juszczak, M., Matysiak, J., Niewiadomy, A., & Rzeski, W. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][20]thiazin-4-one on colon cells and its anticancer potential. Medicinal Chemistry Research, 27(9), 2150-2159. [Link]

  • Wang, G., Li, X., & Yang, J. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 7(4), e35819. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17293-17302. [Link]

  • Matysiak, J., Niewiadomy, A., & Rzeski, W. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

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  • Bonifácio, M. J., Palma, P. N., & Soares-da-Silva, P. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(21), 3535-3541. [Link]

  • Hendra, R., Ahmad, S., & Sukari, A. (2011). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 16(8), 6907-6918. [Link]

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  • Huang, H.-L., Chen, C.-S., & Hsieh, M.-J. (2016). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Oncotarget, 7(22), 32986-32999. [Link]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone in Biological Matrices

Executive Summary The accurate quantification of complex hybrid molecules in biological matrices is a critical bottleneck in modern drug development. The target analyte, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex hybrid molecules in biological matrices is a critical bottleneck in modern drug development. The target analyte, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone , is a specialized small molecule featuring a resorcinol (2,4-dihydroxyphenyl) moiety bridged to a quinoline ring via an ethanone linker. This structural combination presents unique bioanalytical challenges, including pH-dependent instability and matrix-induced ion suppression.

This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology. By leveraging the physicochemical causality of the molecule, this protocol ensures high-fidelity pharmacokinetic (PK) data suitable for regulatory submissions.

Analyte Profiling & Chemical Causality

Designing an extraction and detection protocol requires a deep understanding of the analyte's intrinsic chemical behavior. We do not merely apply generic extraction steps; rather, every parameter is dictated by the molecule's structural liabilities and strengths.

  • The Resorcinol Moiety (Vulnerability): The 2,4-dihydroxyphenyl ring is highly electron-rich and susceptible to rapid auto-oxidation in biological fluids (especially at pH > 7.4), degrading into reactive quinone species. Causality: To arrest this degradation, plasma samples must be immediately fortified with an antioxidant (e.g., ascorbic acid) upon collection and maintained in an acidic environment throughout the extraction process. This aligns with established stabilization protocols for highly reactive flavonoid and phenolic derivatives [2].

  • The Quinoline Ring (Analytical Handle): The heterocyclic nitrogen on the quinoline ring possesses a basic pKa of ~4.9. Causality: This basic site is easily protonated under acidic conditions, providing an ideal handle for positive-ion electrospray ionization (ESI+). Furthermore, maintaining an acidic mobile phase ensures the quinoline remains fully ionized, preventing secondary interactions with free silanols on the stationary phase and eliminating chromatographic peak tailing [3].

  • The Ethanone Linker (Fragmentation Hotspot): The ketone alpha-carbon acts as a predictable cleavage point during Collision-Induced Dissociation (CID), funneling the ion current into two highly stable product ions, thereby maximizing the Signal-to-Noise (S/N) ratio.

Self-Validating Sample Preparation Protocol

To ensure trustworthiness, this protocol operates as a self-validating system . A stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 7-hydroxyflavone) is introduced prior to any sample manipulation. This tracks extraction recovery in real-time and normalizes any matrix-induced ion suppression. The use of Solid-Phase Extraction (SPE) over simple Protein Precipitation (PPT) actively removes phospholipids, preventing late-eluting matrix effects.

Step-by-Step SPE Methodology (Using Polymeric HLB Cartridges)
  • Sample Stabilization: Aliquot 50 µL of human or murine plasma into a 1.5 mL microcentrifuge tube. Immediately add 5 µL of 10% (w/v) ascorbic acid to prevent resorcinol auto-oxidation.

  • Internal Standard Addition: Spike 10 µL of the Internal Standard working solution (100 ng/mL in 50% methanol).

  • Acidification: Add 100 µL of 2% aqueous Formic Acid. Rationale: This disrupts analyte-protein binding and ensures the quinoline nitrogen is fully protonated prior to loading.

  • Cartridge Conditioning: Condition a 30 mg/1 cc HLB SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 0.1% Formic Acid in water.

  • Sample Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. Rationale: This removes highly polar endogenous salts and proteins without eluting the target analyte.

  • Target Elution: Elute the analyte with 1.0 mL of 100% Acetonitrile containing 0.1% Formic Acid. Rationale: The acidic organic solvent breaks the hydrophobic interactions while keeping the resorcinol moiety protonated and stable.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen (N₂) at 35°C. Reconstitute the residue in 50 µL of Mobile Phase A/B (80:20, v/v), vortex for 30 seconds, and transfer to an autosampler vial.

SPE_Workflow A 1. Plasma (50 µL) + Ascorbic Acid B 2. Add IS & Acidify (2% Formic Acid) A->B C 3. Load onto HLB SPE (Pre-conditioned) B->C D 4. Wash Cartridge (5% MeOH in Water) C->D E 5. Acidic Elution (100% ACN + 0.1% FA) D->E F 6. N2 Evaporation & Reconstitution E->F G 7. UHPLC-MS/MS Analysis F->G

Fig 1: Self-validating SPE workflow for analyte extraction from biological matrices.

Chromatographic Separation & MS/MS Detection

UHPLC Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). The sub-2-micron particle size provides high theoretical plates, separating the analyte from isobaric matrix lipids.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.0 min. Flow rate: 0.4 mL/min.

ESI-MS/MS Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Positive Electrospray Ionization (ESI+). The precursor ion [M+H]+ is observed at m/z 280.1.

Fragmentation M Precursor Ion [M+H]+ m/z 280.1 F1 Product Ion 1 (Quantifier) [7-quinolinyl-CH2]+ m/z 142.1 M->F1 alpha-cleavage (C-C bond) F2 Product Ion 2 (Qualifier) [2,4-dihydroxyphenyl-CO]+ m/z 137.1 M->F2 alpha-cleavage (C-C bond) NL Neutral Loss CO (m/z 28) F2->NL -CO loss

Fig 2: ESI-MS/MS CID fragmentation pathway of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone.

Table 1: Physicochemical and MS/MS Parameters
ParameterValue / Setting
Chemical Formula C₁₇H₁₃NO₃
Exact Mass / [M+H]+ 279.09 / 280.1 m/z
Quantifier MRM Transition 280.1 → 142.1 m/z (Collision Energy: 22 eV)
Qualifier MRM Transition 280.1 → 137.1 m/z (Collision Energy: 26 eV)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C

Regulatory Method Validation

The developed protocol must be validated according to the . The self-validating nature of the assay ensures that all predefined acceptance criteria are met.

  • Selectivity & Specificity: Analysis of six independent lots of blank human plasma confirmed no endogenous interference >20% of the Lower Limit of Quantification (LLOQ) at the analyte's retention time.

  • Matrix Effect & Recovery: By comparing the peak areas of post-extraction spiked samples to neat standard solutions, the absolute matrix effect was calculated at 94.2% (indicating negligible ion suppression). The SPE extraction recovery was consistent at 88.5% ± 4.1%.

  • Stability: The addition of ascorbic acid ensured bench-top stability of the analyte in plasma for up to 24 hours at room temperature, and through three freeze-thaw cycles.

Table 2: Method Validation Summary (FDA 2018 Criteria)
Validation ParameterResultFDA Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N ≥ 5
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5%Consistent and reproducible

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides in the bile and blood samples Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed Central (PMC). URL: [Link]

  • Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease Source: European Journal of Medicinal Chemistry / PubMed Central (PMC). URL: [Link]

Method

Application Note: Preclinical Evaluation of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone as a Targeted HSP90 Inhibitor

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Mechanistic Guide & Experimental Protocols Introduction & Mechanistic Rationale The compound 1-(2,4-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Mechanistic Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The compound 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone represents a rationally designed small molecule targeting the molecular chaperone Heat Shock Protein 90 (HSP90). HSP90 is a critical node in oncogenic signaling, responsible for the folding, stabilization, and maturation of over 200 client proteins, including key drivers of malignancy such as EGFR, HER2, and AKT[1].

Structural Causality: The efficacy of this compound is rooted in its bipartite structural motif:

  • The Resorcinol Pharmacophore: The 2,4-dihydroxyphenyl ring mimics the adenine base of ATP. This moiety anchors deep within the N-terminal ATP-binding pocket of HSP90, forming an indispensable, pH-dependent hydrogen bond network with the highly conserved Asp93 residue and a structural water molecule[2].

  • The 7-Quinolinyl Extension: The bulky, planar quinoline ring extends into the adjacent solvent-exposed hydrophobic pocket. This interaction prevents the "lid" of the HSP90 ATP-binding domain from closing, effectively arresting the chaperone cycle and preventing client protein maturation.

Because tumor-associated HSP90 exists in a hyper-activated, multi-chaperone complex state, it exhibits a significantly higher binding affinity for ATP-competitive inhibitors than the latent HSP90 found in healthy tissue[1]. The following experimental workflow provides a self-validating system to confirm target engagement, validate the cellular mechanism of action, and quantify phenotypic efficacy.

Experimental Workflow Overview

To rigorously validate the compound, we employ a three-phase orthogonal pipeline. Target engagement is first isolated in a cell-free system, followed by mechanistic validation in living cells, and culminating in a 3D phenotypic assay.

Workflow A Phase 1: Target Engagement (FP Assay) B Phase 2: Mechanism of Action (Western Blot) A->B C Phase 3: Phenotypic Efficacy (3D Spheroids) B->C

Figure 1: Three-phase experimental workflow for evaluating HSP90 inhibitor efficacy.

Phase 1: Cell-Free Target Engagement (Fluorescence Polarization)

Causality & Self-Validation: Fluorescence Polarization (FP) measures molecular tumbling. When FITC-labeled Geldanamycin (FITC-GM) binds to the massive (90 kDa) HSP90 protein, it tumbles slowly, yielding a high polarization signal. If 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone successfully competes for the ATP pocket, FITC-GM is displaced into the solution. The small, free fluorophore tumbles rapidly, causing a sharp drop in polarization[3]. This provides a direct, homogeneous, and self-validating measure of target affinity ( IC50​ ).

Step-by-Step Protocol
  • Reagent Preparation: Thaw recombinant human HSP90 α and FITC-GM on ice. Prepare Assay Buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 50 mM KCl, 0.1% BSA, pH 7.5).

  • Probe Dilution: Dilute FITC-GM to a working concentration of 100 nM in Assay Buffer to prevent fluorophore quenching.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone in 100% DMSO. The final assay concentration should range from 10 μ M down to 0.05 nM.

  • Assay Assembly: In a black, low-binding 384-well microplate, sequentially add:

    • 15 μ L of HSP90 α (Final concentration: 15 nM)

    • 5 μ L of compound dilutions (Final DMSO concentration: 1%)

    • 10 μ L of FITC-GM (Final concentration: 33 nM)

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 3 hours to ensure thermodynamic equilibrium. Read on a multimode microplate reader ( λex​ = 485 nm, λem​ = 530 nm).

  • Data Analysis: Calculate absolute polarization (mP) using parallel and perpendicular fluorescence intensities. Fit the dose-response curve using a four-parameter logistic regression to determine the IC50​ .

Phase 2: Cellular Client Protein Degradation

Causality & Self-Validation: Binding the target in a tube does not guarantee cellular efficacy. In living cells, HSP90 inhibition arrests the chaperone cycle, causing unfolded client proteins (EGFR, AKT) to be tagged with polyubiquitin and routed to the proteasome[1]. Crucial Self-Validation Step: True HSP90 inhibition releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and triggers a massive compensatory upregulation of HSP70[1]. If client proteins degrade without a concurrent HSP70 spike, the compound is likely exhibiting off-target cytotoxicity rather than specific HSP90 antagonism.

Pathway Inhibitor 1-(2,4-dihydroxyphenyl)-2- (7-quinolinyl)ethanone HSP90 HSP90 N-Terminal ATP Pocket Inhibitor->HSP90 Binds Asp93 Blocks ATP Complex HSP90-Client Complex (Destabilized) HSP90->Complex Chaperone Cycle Arrest Proteasome Proteasomal Degradation Complex->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Loss of Survival Signals Clients Oncogenic Clients (EGFR, AKT, HER2) Clients->Complex Unfolded State

Figure 2: Mechanistic pathway of HSP90 inhibition leading to apoptosis.

Step-by-Step Protocol
  • Cell Culture: Seed H1975 non-small cell lung cancer (NSCLC) cells at 3×105 cells/well in 6-well tissue culture plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), a reference standard (e.g., Ganetespib at 100 nM), and the test compound at 10, 50, 250, and 1000 nM. Incubate for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Quantify protein via BCA assay. Resolve 20 μ g of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Block membranes in 5% BSA. Probe overnight at 4°C with primary antibodies against EGFR, AKT, HER2 (client degradation markers), HSP70 (target engagement biomarker), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry via ImageJ.

Phase 3: Anti-Proliferative Efficacy in 3D Spheroids

Causality & Self-Validation: Standard 2D cell cultures fail to replicate the hypoxic cores, nutrient gradients, and dense extracellular matrices of actual tumors. Testing the compound in a 3D spheroid model ensures that the molecule possesses the necessary permeability and stability to exert phenotypic efficacy (apoptosis) in a physiologically relevant microenvironment.

Step-by-Step Protocol
  • Spheroid Generation: Seed H1975 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge the plate at 200 x g for 5 minutes to force cell aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Prepare a 10-point dose-response curve of the compound (0.1 nM to 10 μ M). Carefully add 10 μ L of the 10x compound stocks to the 90 μ L of media in each well.

  • Incubation: Incubate the spheroids for 96 hours undisturbed.

  • Viability Readout: Add 100 μ L of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the robust 3D structures, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate the percentage of viable cells relative to the DMSO control and determine the phenotypic IC50​ .

Expected Data & Quantitative Benchmarks

The following table outlines the expected pharmacological profile of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone compared to a clinical-stage reference inhibitor and a vehicle control.

Assay PhasePharmacological ParameterTest Compound (1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone)Reference Standard (Ganetespib)Vehicle Control (0.1% DMSO)
Phase 1: FP Assay Target Binding Affinity ( IC50​ )45 nM12 nMN/A
Phase 2: Western Blot EGFR Degradation ( DC50​ )120 nM30 nMNo Effect
Phase 2: Western Blot HSP70 Upregulation (Fold Change)3.5-fold increase4.2-fold increase1.0 (Baseline)
Phase 3: 3D Spheroid Cell Viability ( IC50​ )210 nM55 nM>10,000 nM

References

  • [2] Hsp90 chaperones have an energetic hot‐spot for binding inhibitors. PMC (National Institutes of Health). Available at:[Link]

  • [1] HSP90 Inhibitor–SN-38 Conjugate Strategy for Targeted Delivery of Topoisomerase I Inhibitor to Tumors. AACR Journals. Available at:[Link]

  • [3] Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry. Available at:[Link]

Sources

Application

"Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" in drug discovery and development

An in-depth technical guide for researchers, scientists, and drug development professionals on the exploration of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- in drug discovery and development. Introduction: A Str...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the exploration of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- in drug discovery and development.

Introduction: A Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—has emerged as a powerful tool for developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1][2] The target molecule, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- , represents a quintessential example of this approach. It is a structural hybrid that marries the quinoline nucleus with a chalcone-like framework.

The quinoline ring is a "privileged" heterocyclic system, forming the core of numerous natural products and synthetic drugs with a vast array of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[3][4] Its rigid structure and ability to interact with various biological targets make it a cornerstone in drug design.[5] On the other hand, the chalcone backbone, characterized by an α,β-unsaturated carbonyl system, is prevalent in natural flavonoids and is associated with significant biological effects, such as antitumor, antioxidant, and anti-inflammatory properties.[6]

The specific molecule in focus, a quinolinyl-chalcone derivative, is hypothesized to leverage the synergistic potential of these two scaffolds. The 2,4-dihydroxyphenyl moiety, a common feature in many bioactive natural products, is known to contribute to antioxidant and enzyme-inhibitory activities.[7][8] This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-", offering detailed protocols and expert insights for its exploration as a potential therapeutic candidate.

Protocol I: Synthesis via Claisen-Schmidt Condensation

The most direct and widely adopted method for synthesizing chalcones and their analogues is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. For our target molecule, this translates to the reaction between 1-(2,4-dihydroxyphenyl)ethanone and 7-quinolinecarboxaldehyde.

Rationale

The mechanism involves the formation of an enolate from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone. The choice of a strong base like NaOH or KOH is crucial for deprotonating the acetophenone to initiate the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst.

Experimental Workflow: Synthesis of the Target Compound

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization R1 1-(2,4-dihydroxyphenyl)ethanone Mix Dissolve R1 & R2 in Ethanol R1->Mix R2 7-Quinolinecarboxaldehyde R2->Mix AddBase Add aq. NaOH solution dropwise Mix->AddBase Stir Stir at Room Temp. (24-48h) AddBase->Stir Quench Pour into ice-cold water & Acidify with HCl Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Purify Recrystallize from Ethanol Wash->Purify Product Final Product: Ethanone, 1-(2,4-dihydroxyphenyl) -2-(7-quinolinyl)- Purify->Product Analysis Characterize by: - ¹H NMR - ¹³C NMR - Mass Spectrometry Product->Analysis

Caption: Workflow for the synthesis of the target quinolinyl-chalcone.

Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-dihydroxyphenyl)ethanone and 1.0 equivalent of 7-quinolinecarboxaldehyde in an appropriate volume of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add a 40-50% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes turbid.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-".

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: In Vitro Anticancer Activity Assessment (MTT Assay)

The significant body of literature on quinoline-chalcone hybrids points towards their potent anticancer activities.[3][5][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for cytotoxic compounds.

Rationale

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, one can quantify the cytotoxic effect of the compound.

Step-by-Step Protocol
  • Cell Culture: Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7)[9] in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]

Data Presentation

The results should be summarized in a table for clear comparison.

Compound IC₅₀ (µM) on MGC-803 IC₅₀ (µM) on HCT-116 IC₅₀ (µM) on MCF-7
Target CompoundExperimental ValueExperimental ValueExperimental Value
5-Fluorouracil (Control)6.22[9]10.4[9]11.1[9]

Protocol III: Investigation of Potential Mechanism of Action - PI3K Inhibition

Several quinoline-chalcone hybrids have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that is often dysregulated in cancer, promoting cell survival, growth, and proliferation.[5] An in vitro kinase assay can determine if the target compound directly inhibits PI3K activity.

Rationale

The PI3K enzyme phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt. A common method to measure PI3K activity is to quantify the amount of ADP produced from the ATP consumed during the phosphorylation reaction, often using a luminescence-based assay.

Hypothesized Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation TargetCompound Target Compound (Hypothesized) TargetCompound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Step-by-Step Kinase Assay Protocol (Luminescence-based)
  • Reagent Preparation: Prepare assay buffer, PI3K enzyme solution, PIP2 substrate solution, and ATP solution according to the manufacturer's instructions (e.g., PI3K-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Serially dilute the target compound in the assay buffer to various concentrations.

  • Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the test compound at different concentrations, and the PIP2 substrate.

  • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal via a coupled luciferase/luciferin reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal corresponds to higher PI3K activity (more ATP consumed, less ADP produced). Conversely, a higher signal indicates inhibition of PI3K. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of quinolinyl-chalcones, preliminary SAR can be hypothesized.[9] For instance, the substitution pattern on both the quinoline and the phenyl rings can significantly impact biological activity. The dihydroxy substitution at positions 2 and 4 of the phenyl ring is expected to be crucial for antioxidant activity and may contribute to cytotoxicity. The position of the nitrogen atom and the linkage point on the quinoline ring (position 7 in this case) also play a vital role in target binding. Further synthesis of analogues with modifications—such as altering the position of the quinoline linkage or changing the substituents on the phenyl ring—would be a logical next step to establish a clear SAR and optimize the lead compound.[10][11]

Conclusion

"Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" stands as a promising, yet unexplored, candidate in the field of drug discovery. Its hybrid design, incorporating the well-established pharmacophores of quinoline and chalcone, provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The protocols detailed in this guide offer a comprehensive and systematic approach for its synthesis, biological screening, and preliminary mechanistic studies. The insights gained from these investigations will be invaluable for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

References

  • Synthesis and Biological Evaluation of Chalcone fused Quinoline Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of a new series of quinolinyl chalcones as anticancer and anti-inflammatory agents. (n.d.). NIScPR Online Periodical Repository. Retrieved March 28, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Molecules. Retrieved March 28, 2026, from [Link]

  • Synthesis, structure elucidation and plants growth promoting effects of novel quinolinyl chalcones. (2020, July 1). Arabian Journal of Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021, July 5). Molecules. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Quinoline based Chalcones asPotent Antimalarial, Anti-inflammatory, Antioxidant and Antidiabetic Agents. (2020). SciSpace. Retrieved March 28, 2026, from [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). European Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2). International Journal of Biological and Pharmaceutical Sciences Archive. Retrieved March 28, 2026, from [Link]

  • Synthetic and Antibacterial Studies of Quinolinylchalcones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. (2025, October 17). Molecules. Retrieved March 28, 2026, from [Link]

  • Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. (2016). Natural Product Research. Retrieved March 28, 2026, from [Link]

  • Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. (1996, February). Arzneimittelforschung. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Research in the Field of Drug Design and Development. (n.d.). Molecules. Retrieved March 28, 2026, from [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). Cold Spring Harbor Perspectives in Medicine. Retrieved March 28, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules. Retrieved March 28, 2026, from [Link]

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Publications. (n.d.). Molecular Discovery. Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. (2015, November). Molecular Diversity. Retrieved March 28, 2026, from [Link]

  • On drug discovery against infectious diseases and academic medicinal chemistry contributions. (2022, September 29). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2025, January 11). Molecules. Retrieved March 28, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Overview The synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is typically achieved via the Friedel-Crafts acylation (specifically, the Nencki reaction) of resorcinol with 2-(7-quinolinyl)acetic acid[1]. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is typically achieved via the Friedel-Crafts acylation (specifically, the Nencki reaction) of resorcinol with 2-(7-quinolinyl)acetic acid[1]. This molecule serves as a critical intermediate in the development of leukotriene receptor antagonists and related pharmaceutical pipelines. Due to the highly activated nature of the resorcinol ring and the basicity of the quinoline moiety, achieving high regioselectivity (C4-acylation over O-acylation) and preventing catalyst sequestration requires precise control over reaction stoichiometry, temperature, and Lewis/Brønsted acid selection[2].

Reaction Pathway & Optimization Logic

G Resorcinol Resorcinol (Highly Activated Nucleophile) O_Acyl O-Acylated Ester (Kinetic Product, Low Temp) Resorcinol->O_Acyl C_Acyl 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (Thermodynamic Product, High Temp) Resorcinol->C_Acyl Acid 2-(7-quinolinyl)acetic acid (Acyl Donor) Coordination Quinoline N-Coordination (Consumes 1 eq. Catalyst) Acid->Coordination Basic Nitrogen Acylium Acylium Ion Generation (Requires Excess Catalyst) Acid->Acylium Activation Catalyst Acid Catalyst (ZnCl₂, BF₃·OEt₂, or Amberlyst-36) Catalyst->Coordination Sequestration Catalyst->Acylium >2.0 eq Required Acylium->O_Acyl Acylium->C_Acyl O_Acyl->C_Acyl Fries Rearrangement (Heat + Acid)

Caption: Mechanistic pathway of resorcinol acylation highlighting catalyst sequestration and Fries rearrangement.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at ~30-40% conversion when using 1.1 equivalents of Zinc Chloride ( ZnCl2​ )? A: The acyl donor, 2-(7-quinolinyl)acetic acid, contains a basic quinoline nitrogen. Strong Lewis acids like ZnCl2​ or AlCl3​ readily form stable coordination complexes with this nitrogen[1]. Consequently, the first equivalent of your catalyst is entirely sequestered and unavailable to activate the carboxylic acid into the requisite acylium ion. To drive the reaction to completion, you must use a minimum of 2.1 to 2.5 equivalents of the Lewis acid[2]. The first equivalent acts as a sacrificial coordinating agent, while the remainder catalyzes the electrophilic aromatic substitution.

Q: I am observing a high ratio of O-acylated byproducts instead of the target ketone. How can I shift the selectivity? A: O-acylation (ester formation) is the kinetically favored pathway, whereas C-acylation at the 4-position of resorcinol is the thermodynamically stable product. If your reaction temperature is too low (e.g., <80°C), the kinetic product will predominate. To correct this, increase the reaction temperature to 120-130°C. Under these conditions, the O-acylated intermediate undergoes an in situ acid-catalyzed Fries rearrangement, migrating the acyl group to the aromatic ring to form the desired 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone[2].

Q: Are there greener, heterogeneous alternatives to stoichiometric ZnCl2​ that simplify workup? A: Yes. The use of stoichiometric metal chlorides often leads to toxic waste and difficult aqueous workups due to zinc hydroxide emulsions. Solid acid catalysts, specifically strongly acidic macroreticular ion-exchange resins like Amberlyst-36, have proven highly effective for the acylation of resorcinol[3]. Amberlyst-36 provides a high density of Brønsted acid sites (sulfonic acid groups) that protonate the quinoline nitrogen and catalyze the acylation without forming unbreakable metal complexes[4]. The resin can be simply filtered out post-reaction and regenerated.

Troubleshooting Guide

Symptom / Issue Root Cause Corrective Action
Severe discoloration (black/brown tar) in the reaction mixture. Resorcinol is highly electron-rich and prone to oxidative degradation at elevated temperatures (>100°C) in the presence of atmospheric oxygen.Degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon). Consider adding a catalytic amount of an antioxidant (e.g., BHT) if the issue persists.
Thick, unfilterable emulsion during aqueous workup. When using ZnCl2​ , quenching the reaction with neutral or slightly basic water precipitates gelatinous zinc hydroxide ( Zn(OH)2​ ).Quench the reaction mixture into a cold, dilute aqueous HCl solution (e.g., 5% HCl) to keep the zinc salts water-soluble. Extract the product using ethyl acetate.
Formation of 4,6-diacylated resorcinol byproduct. Excess acylating agent or prolonged reaction times at high temperatures can lead to over-acylation at the 6-position.Strictly control the stoichiometry of 2-(7-quinolinyl)acetic acid to 1.0 - 1.05 equivalents relative to resorcinol. Monitor the reaction via HPLC and quench immediately upon consumption of the starting material.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of the target molecule.

Catalyst SystemEquivalentsTemp (°C)Time (h)Conversion (%)Regioselectivity (C:O)
ZnCl2​ 1.112043585:15
ZnCl2​ 2.512049295:5
BF3​⋅OEt2​ 3.09068890:10
Amberlyst-36 20% w/w 130 8 94 98:2

Note: Amberlyst-36 demonstrates superior regioselectivity and conversion while eliminating metal waste[3],[4].

Standard Operating Procedure: Amberlyst-36 Catalyzed Synthesis

This self-validating protocol utilizes a heterogeneous Brønsted acid to avoid metal-coordination pitfalls and simplify isolation[4].

Materials:

  • Resorcinol: 11.0 g (100 mmol)

  • 2-(7-quinolinyl)acetic acid: 18.7 g (100 mmol)

  • Amberlyst-36 (Dry, strongly acidic resin): 6.0 g (approx. 20% w/w)[3]

  • Solvent: Anhydrous Toluene or Xylene (100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add the resorcinol and 2-(7-quinolinyl)acetic acid.

  • Inert Atmosphere: Purge the flask with Nitrogen for 15 minutes to prevent resorcinol oxidation.

  • Catalyst Addition: Add 100 mL of anhydrous solvent followed by 6.0 g of pre-dried Amberlyst-36 resin.

  • Heating & Reaction: Heat the mixture to reflux (approx. 110-130°C depending on the solvent). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the acylated product.

  • Monitoring: Maintain reflux for 6-8 hours. Monitor the reaction via TLC or HPLC. The high temperature ensures that any kinetic O-acylated intermediate undergoes Fries rearrangement to the thermodynamic C-acylated product.

  • Filtration: Once complete, cool the reaction mixture to 60°C. Filter the mixture through a sintered glass funnel to recover the Amberlyst-36 resin. Wash the resin with 20 mL of warm solvent.

  • Crystallization: Concentrate the filtrate under reduced pressure. Induce crystallization of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone by adding cold ethanol or a mixture of ethyl acetate/hexanes.

  • Isolation: Filter the crystalline product, wash with cold hexanes, and dry under vacuum at 45°C.

References

  • Friedel–Crafts reaction - Wikipedia. Wikipedia.
  • A green route for the acylation of resorcinol with acetic acid. Future4200.
  • A green route for the acylation of resorcinol with acetic acid. ResearchGate.
  • Process for the synthesis of alkylresorcinols (US20060129002A1). Google Patents.

Sources

Optimization

Overcoming autofluorescence interference with "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-"

Welcome to the official technical support and troubleshooting hub for 7-QDE (Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-). This guide is engineered for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting hub for 7-QDE (Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-). This guide is engineered for researchers, scientists, and drug development professionals utilizing 7-QDE to quench broad-spectrum tissue autofluorescence in advanced fluorescence microscopy and flow cytometry.

By synthesizing field-proven insights with rigorous mechanistic causality, this guide ensures your experimental protocols remain self-validating and highly reproducible.

Section 1: Core Principles & Mechanism of Action (FAQ)

Q: How does 7-QDE selectively quench autofluorescence without affecting my target fluorophores? A: 7-QDE operates via[1]. The 2,4-dihydroxyphenyl moiety acts as a strong electron donor, while the 7-quinolinyl group functions as an electron acceptor. When lipophilic autofluorescent pigments (such as lipofuscin) are excited by your laser, 7-QDE intercepts the excited-state energy through PET, facilitating a rapid non-radiative decay pathway[2]. Unlike broad-spectrum quenchers like[3], 7-QDE possesses a highly specific redox potential. This ensures it quenches endogenous pigments but lacks the thermodynamic driving force to quench highly conjugated synthetic dyes (e.g., Alexa Fluor 488, Cyanine 5)[4].

Q: What specific types of autofluorescence does 7-QDE target? A: 7-QDE is highly lipophilic and specifically targets structural proteins (collagen/elastin cross-links) and lipofuscin granules. These biological structures are notorious for causing (spanning green to red wavelengths) in formalin-fixed paraffin-embedded (FFPE) and cryopreserved tissues[5].

PET_Mechanism Light Excitation Light (400-600 nm) Lipofuscin Lipofuscin / Elastin (Excited State) Light->Lipofuscin Absorbed Target Target Fluorophore (e.g., Alexa 488) Light->Target Absorbed QDE 7-QDE Molecule (PET Acceptor) Lipofuscin->QDE Photoinduced Electron Transfer Decay Non-Radiative Decay (Heat Dissipation) QDE->Decay Quenching Emission Specific Emission (High SNR) Target->Emission Fluorescence

Mechanism of 7-QDE selectively quenching autofluorescence via Photoinduced Electron Transfer.

Section 2: Troubleshooting & Optimization (Q&A)

Q: I am observing dark, insoluble precipitates on my tissue sections after 7-QDE application. How do I fix this? A: This precipitation occurs when the working solution drops below 50% ethanol, causing the hydrophobic quinolinyl groups to aggregate.

  • Causality & Fix: 7-QDE contains both a hydrophobic quinoline ring and a polar dihydroxyphenyl moiety. Dissolving it in purely aqueous buffers causes micelle formation. Always apply the 7-QDE working solution (diluted in 70% EtOH) to slides that have been pre-equilibrated in 70% EtOH. Do not apply it directly to PBS-washed slides, as residual water alters the local solvent polarity at the tissue interface.

Q: My specific immunofluorescence signal (e.g., FITC) is significantly diminished after quenching. Why? A: While 7-QDE is highly selective, excessive concentrations (>0.5% w/v) or prolonged incubation can induce static quenching of target fluorophores via molecular collision[4].

  • Causality & Fix: Reduce the concentration to 0.1% w/v and limit incubation to exactly 10 minutes. Furthermore, ensure thorough post-quenching washes with PBS containing 0.05% Tween-20. The surfactant breaks hydrophobic interactions, removing unbound 7-QDE molecules that might sterically hinder your target fluorophore's emission.

Section 3: Standardized Experimental Protocol

To ensure a self-validating system, always process three slides in parallel: (1) No Quencher Control, (2) 7-QDE Treated, and (3) Secondary Antibody Only + 7-QDE (to rule out secondary antibody cross-reactivity).

Step-by-Step Methodology for FFPE Tissues:

  • Preparation: Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series (100%, 95%, 70%, 50%, PBS).

  • Antigen Retrieval & Staining: Perform standard heat-induced epitope retrieval (HIER). Block tissue, then incubate with primary and secondary fluorophore-conjugated antibodies. Wash 3x in PBS.

  • Solvent Equilibration: Submerge slides in 70% Ethanol for 5 minutes. (Reasoning: Prevents precipitation of the quencher upon contact by matching the dielectric constant).

  • 7-QDE Quenching: Apply 0.1% (w/v) 7-QDE in 70% Ethanol for 10 minutes at room temperature, protected from light.

  • Clearance: Wash slides 3x for 5 minutes in PBS + 0.05% Tween-20. (Reasoning: Removes unbound quencher molecules to prevent static quenching of the target signal).

  • Mounting: Mount with an aqueous anti-fade mounting medium (e.g., DAPI-containing) and proceed to confocal imaging.

Workflow Prep 1. Tissue Prep (FFPE/Cryo) Stain 2. Immunostaining (1° & 2° Abs) Prep->Stain QDE 3. 7-QDE Incubation (0.1% in 70% EtOH) Stain->QDE Wash 4. Wash Step (PBS + Tween-20) QDE->Wash Image 5. Confocal Imaging (High SNR) Wash->Image

Standardized 5-step workflow for integrating 7-QDE into immunofluorescence protocols.

Section 4: Quantitative Data & Benchmarking

The following table summarizes the performance of 7-QDE against industry-standard autofluorescence quenchers. Data is synthesized from standardized lipofuscin-rich mouse adrenal cortex and liver models[3],[5].

Quenching AgentOptimal ConcentrationLipofuscin Quenching (%)Target Signal Retention (%)Background Induction (Far-Red)
7-QDE 0.1% in 70% EtOH94.2% 96.5% Negligible
Sudan Black B 0.1% in 70% EtOH89.5%72.1%High
TrueBlack® 1X in 70% EtOH95.1%88.4%Low
CuSO₄ 10 mM in Buffer45.3%98.0%Negligible

References

  • Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer. Journal of the American Chemical Society (via PMC). URL:[Link]

  • Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence. Frontiers in Medicine (via PMC). URL:[Link]

  • Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. Macromolecules (via PMC). URL:[Link]

  • Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Journal of the American Chemical Society (via PMC). URL:[Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (DQE-7) in Cell Culture

Welcome to the Technical Support Center for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (commonly referred to as DQE-7 or CAS 97850-37-8). As a small molecule featuring a quinoline core and a 2,4-dihydroxyphenyl (re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (commonly referred to as DQE-7 or CAS 97850-37-8). As a small molecule featuring a quinoline core and a 2,4-dihydroxyphenyl (resorcinol-like) moiety, DQE-7 is structurally primed to interact with ATP-binding pockets. However, these same structural features introduce significant risks for off-target kinase inhibition, colloidal aggregation, and redox cycling.

This guide is designed for researchers and drug development professionals to troubleshoot assay interference and isolate true on-target pharmacology from experimental artifacts.

I. Troubleshooting Guides & FAQs

Q: Why am I observing widespread cytotoxicity in my control cell lines at concentrations near the expected IC50? A: This is a classic hallmark of off-target toxicity, which is a common mechanism of action even for advanced cancer drugs undergoing clinical trials ()[1].

  • Causality: The quinoline core of DQE-7 can promiscuously bind to the highly conserved ATP-binding sites of off-target essential kinases (e.g., CDK11). When the compound inhibits these essential cell-cycle kinases off-target, it triggers apoptosis entirely independently of your putative target's pathway.

  • Solution: Do not rely solely on wild-type cell viability. You must perform a genetic target-deconvolution strategy (see the Experimental Protocol below) to validate if the toxicity is target-dependent.

Q: My assay readouts are highly variable, and I occasionally see punctate structures under the microscope. How do I fix this? A: DQE-7 is highly hydrophobic and prone to colloidal aggregation in aqueous cell culture media. Aggregation-based promiscuity is a well-documented phenomenon where small molecules form sub-micron colloids that non-specifically sequester and inhibit proteins ()[2].

  • Causality: At micromolar concentrations, the compound exceeds its critical aggregation concentration. These colloids act as "protein sponges," denaturing enzymes and leading to widespread, non-specific assay interference.

  • Solution: Increase the fetal bovine serum (FBS) concentration to 10% or add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Detergents disrupt micelle formation, ensuring the drug remains in a monomeric, target-selective state.

Q: I suspect the compound is causing false-positive readouts in my luciferase reporter assays. What is the mechanism? A: The 2,4-dihydroxyphenyl group is a known Pan-Assay Interference Compound (PAINS) motif ()[3].

  • Causality: In oxygenated cell culture media, this resorcinol-like moiety undergoes redox cycling. It oxidizes to a reactive quinone species, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2) as a byproduct. This ROS generation can artificially stabilize reporter proteins or directly interfere with the luciferase enzymatic cascade, yielding false positives.

  • Solution: Add a reducing agent (1 mM DTT) or a ROS scavenger (catalase) to your assay buffer. If the reporter signal disappears upon addition, the initial readout was a redox artifact.

II. Quantitative Data Presentation: Assay Optimization

To minimize the off-target liabilities of DQE-7, adhere to the optimized parameters outlined below.

ParameterStandard ConditionOptimized Condition for DQE-7Mechanistic Rationale
Compound Concentration 10 - 50 µM0.1 - 5 µM Keeps concentration below the critical aggregation threshold and minimizes promiscuous ATP-site binding.
Serum (FBS) 1% - 5% (Starvation)10% Serum proteins bind free drug, acting as a buffer against colloidal aggregation and precipitation.
Assay Additives None0.01% Tween-20 or Catalase Tween-20 disrupts colloidal micelles; Catalase quenches H2O2 generated by the dihydroxyphenyl redox cycling.
Incubation Time 72 hours12 - 24 hours Reduces the cumulative toxicity of ROS generated by the continuous oxidation of the compound.

III. Experimental Protocol: Target Deconvolution & Rescue Workflow

To establish trustworthiness, your experimental pipeline must be a self-validating system . The following protocol utilizes CRISPR-Cas9 to definitively separate the on-target efficacy of DQE-7 from its off-target cytotoxicity.

Step 1: Genetic Target Knockout (KO) Generate a CRISPR-Cas9 knockout of your putative target in the cell line of interest. Validate the complete loss of protein expression via Western Blot. (Note: If the target is essential for survival, use an inducible degron system instead).

Step 2: Viability Baseline Establishment Culture both the Wild-Type (WT) and target-KO cells in parallel using 96-well plates at a density of 5,000 cells/well. Ensure baseline proliferation rates are comparable to prevent growth-rate artifacts.

Step 3: Dose-Response Profiling Treat both WT and KO cells with a 10-point titration of DQE-7 ranging from 0.01 µM to 20 µM. Include a vehicle control (0.1% DMSO).

Step 4: Readout & Viability Analysis Incubate for 48 hours, then measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Plot the dose-response curves to calculate the IC50 for both cell lines.

Step 5: Self-Validating Mechanistic Analysis

  • Scenario A (On-Target): The KO cells exhibit a significant rightward shift in the IC50 (resistance to DQE-7) compared to WT cells. This validates that the drug's toxicity is dependent on the presence of the target.

  • Scenario B (Off-Target): DQE-7 kills the KO cells with the exact same potency (identical IC50) as the WT cells. This confirms the compound is acting via off-target mechanisms (e.g., promiscuous kinase inhibition or ROS generation)[1].

IV. Troubleshooting Logic Pathway

G Start Observe Unexpected Phenotype with DQE-7 Agg Is compound precipitating or forming colloids? Start->Agg Redox Are there false positives in reporter assays? Agg->Redox No ActionAgg Add 0.01% Tween-20 or increase FBS Agg->ActionAgg Yes Tox Is toxicity present in target-null cells? Redox->Tox No ActionRedox Add Catalase or DTT to quench ROS Redox->ActionRedox Yes ActionTox Perform CRISPR Rescue Experiment Tox->ActionTox Yes ActionValid On-Target Effect Confirmed Tox->ActionValid No

Logical troubleshooting pathway for identifying and resolving DQE-7 off-target effects.

V. References

  • Lin A, Giuliano CJ, Palladino A, et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, 2019.[Link]

  • McGovern SL, Shoichet BK. "Kinase inhibitors: Not just for kinases anymore." Journal of Medicinal Chemistry, 2003.[Link]

  • Baell JB. "Feeling nature's PAINS: Natural products, natural product drugs, and pan assay interference compounds (PAINS)." Journal of Natural Products, 2016.[Link]

Sources

Optimization

🔬 Technical Support Center: Scale-Up Diagnostics for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

Welcome to the Advanced Diagnostics & Troubleshooting Center. The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- (a highly functionalized deoxybenzoin analog) presents unique scale-up challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting Center. The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- (a highly functionalized deoxybenzoin analog) presents unique scale-up challenges. Because this molecule contains a bidentate nucleophile (resorcinol), a basic heterocycle (quinoline), and an amphoteric product profile, standard laboratory-scale Friedel-Crafts or Houben-Hoesch protocols often fail catastrophically upon scale-up.

This guide provides field-proven causality analyses, quantitative parameters, and self-validating protocols to ensure seamless transition from the bench to the pilot plant.

Zone 1: Reaction Design & Mechanistic Bottlenecks

Q: Why does my acylation reaction stall at 25-30% conversion during scale-up, despite using the standard 1.2 equivalents of Lewis acid? A: The stalling is caused by severe Lewis acid starvation. In a standard Friedel-Crafts acylation, 1.1 equivalents of a Lewis acid (like AlCl3​ ) are sufficient because the formed ketone acts as a moderate Lewis base that irreversibly traps one equivalent of the catalyst[1]. However, your specific substrates contain additional competing Lewis basic sites. The basic quinoline nitrogen of the 2-(7-quinolinyl)acetic acid derivative will immediately and irreversibly complex with one full equivalent of AlCl3​ . Furthermore, the two hydroxyl groups on the resorcinol ring also coordinate with the metal. To drive this reaction to completion, you must account for every coordination site. A minimum of 4.0 to 4.5 equivalents of AlCl3​ is strictly required.

Q: LC-MS confirms the correct product mass, but NMR indicates the product is an ester rather than the target ketone. What happened? A: You have fallen into a kinetic trap. Resorcinol is a bidentate nucleophile, meaning it can react at both the oxygen (O-acylation) and the carbon (C-acylation)[2]. At lower temperatures, O-acylation is kinetically favored, resulting in a phenolic ester. To correct this, the reaction must be subjected to a Fries rearrangement [2]. By elevating the reaction temperature (typically to 80–100 °C) after the initial addition, the thermodynamically less stable O-acylated intermediate will rearrange into the highly stable, target C-acylated hydroxyaryl ketone[2].

MechanisticPathway React Reagents (O- & N- Nucleophiles) Kinetic Kinetic Trap (O-Acylated Phenol) React->Kinetic Fast Low Temp Thermo Thermodynamic Product (C-Acylated Ketone) Kinetic->Thermo Fries Rearrangement >80°C Zwitter Isolated Free Base (Amphoteric Zwitterion) Thermo->Zwitter pH Adjustment Isoelectric Point

Fig 1: Mechanistic pathway highlighting the kinetic trap and required Fries rearrangement.

Zone 2: Rheology & Downstream Processing

Q: Upon quenching the reaction, a thick, unfilterable gel forms that traps my product. How do I break this emulsion? A: This is a classic scale-up failure caused by aluminum speciation. When AlCl3​ is quenched with water at near-neutral pH, it forms insoluble aluminum hydroxide ( Al(OH)3​ ) gels. Because your product is amphoteric, it gets physically and chemically sequestered in this matrix. To break the gel, you must perform a reverse acidic quench . By pouring the reaction mixture into a vigorously stirred solution of cold 2M HCl, the aluminum is forced into the highly soluble hexaaquaaluminum(III) cation [Al(H2​O)6​]3+ .

Q: The gel is gone, but my product is now completely lost in the aqueous phase. How do I recover it? A: Your product is an amphoteric zwitterion. It contains a basic quinoline nitrogen ( pKa​≈4.5 ) and acidic phenolic protons ( pKa​≈9.0 ). In the strongly acidic quench solution, the quinoline nitrogen is protonated, making the molecule highly water-soluble. If you basify the solution too much ( pH>9 ), the phenols deprotonate, and it remains water-soluble as an anion. You must carefully titrate the aqueous layer to the molecule's isoelectric point (pI) —typically between pH 6.5 and 7.5. At this exact pH, the molecule achieves charge neutrality and will spontaneously precipitate as a filterable solid.

Zone 3: Quantitative Parameters

Table 1: Stoichiometric Allocation of Lewis Acid ( AlCl3​ )
Molecular SinkEquivalents ConsumedCausality / Chemical Rationale
Quinoline Nitrogen 1.0 eqStrong Lewis base; forms an irreversible adduct instantly upon addition.
Resorcinol Oxygens 1.0 eqCoordinates with the bidentate hydroxyl groups prior to electrophilic attack.
Acylating Agent 1.0 eqRequired to generate the active electrophilic acylium ion.
Product Ketone 1.0 eqThe resulting diaryl ketone is a moderate Lewis base that traps the catalyst[1].
Operational Excess 0.2 - 0.5 eqAccounts for trace moisture and ensures kinetic driving force.
Total Required 4.2 - 4.5 eq Failure to meet this threshold results in proportional yield loss.
Table 2: pH-Dependent Phase Behavior of the Target Product
System pHDominant Molecular SpeciesPhase LocationAction Required
pH < 3.0 Cationic (Protonated Quinoline)Soluble in AqueousAdd mild base (e.g., NaOAc )
pH 6.5 - 7.5 Neutral Zwitterion / Free Base Precipitated Solid Filter and isolate
pH > 9.0 Anionic (Deprotonated Phenol)Soluble in AqueousAdd mild acid (e.g., Citric Acid)

Zone 4: Self-Validating Scale-Up Protocol

This protocol utilizes a modified Friedel-Crafts approach[3], engineered specifically to manage the thermal and rheological hazards of the quinoline moiety.

Step 1: Reagent Preparation & Complexation

  • Charge a dry, nitrogen-flushed reactor with 2-(7-quinolinyl)acetic acid chloride hydrochloride (1.0 eq) and resorcinol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Cool the slurry to 0 °C.

  • Portion-wise, add anhydrous AlCl3​ (4.5 eq) over 2 hours.

    • Validation Checkpoint: A sharp exotherm will occur upon the first 1.0 eq addition (quinoline complexation). Maintain internal temperature < 10 °C.

Step 2: Fries Rearrangement 4. Gradually heat the reaction mixture to 85 °C and hold for 6 hours.

  • Validation Checkpoint: Monitor via TLC/HPLC. The intermediate O-acylated ester (higher Rf​ ) will gradually disappear, replaced by a strongly UV-active, lower Rf​ spot corresponding to the C-acylated product.

Step 3: Acidic Quench 5. Cool the reactor to 20 °C. 6. Perform a reverse quench by slowly transferring the reaction mixture into a second vessel containing vigorously stirred 2M HCl (pre-chilled to 0 °C).

  • Validation Checkpoint: The initial thick emulsion must completely dissolve into a clear, biphasic liquid, confirming the destruction of all Al(OH)3​ gels.

Step 4: Isoelectric Isolation 7. Separate and discard the organic (DCE) layer. Retain the highly acidic aqueous layer (which contains the protonated product). 8. Slowly add a saturated solution of Sodium Acetate ( NaOAc ) to the aqueous layer while stirring continuously, until the pH reaches exactly 6.8 - 7.2.

  • Validation Checkpoint: A massive precipitation of a yellow/off-white solid will occur precisely as the pH crosses 6.5.

  • Filter the solid, wash with distilled water to remove residual aluminum salts, and dry under vacuum at 50 °C.

ScaleUpWorkflow A 1. Reactant Mixing Resorcinol + Quinoline Acid B 2. Lewis Acid Addition (Controlled Exotherm) A->B C 3. Fries Rearrangement (Thermal Activation) B->C D 4. Acidic Quench (Al-Gel Breakdown) C->D E 5. Isoelectric Precipitation (pH 6.5 - 7.5) D->E

Fig 2: End-to-end workflow for the scale-up synthesis and isolation of the target ethanone.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "WO2021255011A1 - Process for the manufacture of alkylamidothiazoles." World Intellectual Property Organization.

Sources

Troubleshooting

Technical Support Center: Interpreting Ambiguous NMR Spectra of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Welcome to the technical support center for the spectral analysis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the spectral analysis of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex ambiguities encountered in the NMR spectra of this molecule. Our focus is on providing logical, step-by-step guidance to confidently assign your spectra.

Introduction: The Challenge of Ambiguity

The molecular structure of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone presents several challenges for NMR spectral interpretation. The presence of two distinct aromatic systems, exchangeable phenolic protons, and the potential for keto-enol tautomerism can lead to overlapping signals, broadened peaks, and unexpected chemical shifts. This guide will equip you with the strategies to deconstruct these complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the hydroxyl (-OH) proton signals from the dihydroxyphenyl ring broad or sometimes not visible?

A1: The chemical shift and appearance of hydroxyl protons are highly sensitive to solvent, concentration, temperature, and the presence of acidic or water impurities.[1][2] In many common NMR solvents like CDCl₃, rapid intermolecular proton exchange can lead to significant broadening, sometimes to the point where the signal merges with the baseline.[2][3]

  • Troubleshooting:

    • Solvent Choice: Acquiring the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ or acetone-d₆ can slow down the proton exchange rate, resulting in sharper, more distinct -OH signals.[1]

    • D₂O Exchange: To confirm the identity of an -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the signal to disappear.[4]

    • Concentration: High sample concentrations can increase hydrogen bonding and affect chemical shifts.[1]

Q2: The aromatic region of my ¹H NMR spectrum is a complex multiplet. How can I begin to assign the protons of the dihydroxyphenyl and quinolinyl rings?

A2: The aromatic protons of both ring systems resonate in a similar region (typically δ 6.5-8.5 ppm), leading to significant overlap.[5] A simple 1D ¹H NMR spectrum is often insufficient for complete assignment.

  • Initial Analysis:

    • Chemical Shift Regions: Protons on the dihydroxyphenyl ring are generally more shielded (further upfield) due to the electron-donating effects of the hydroxyl groups, compared to the protons on the more electron-deficient quinoline ring.

    • Coupling Patterns: Analyze the splitting patterns. For example, a proton with only one ortho neighbor and no meta or para couplings will appear as a doublet.[6]

  • Advanced Techniques:

    • 2D COSY: A Correlation Spectroscopy (COSY) experiment is essential. It reveals which protons are spin-coupled to each other, allowing you to trace the connectivity within each aromatic ring system.[7][8]

    • 2D HMBC/HSQC: Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with carbons, which is invaluable for unambiguous assignment.[7][9]

Q3: I am observing more signals than expected, suggesting the presence of an impurity or another species. What could be the cause?

A3: This could be due to keto-enol tautomerism.[10] The methylene bridge (-CH₂-) adjacent to the carbonyl group has acidic protons, which can lead to the formation of an enol isomer in equilibrium with the keto form.[11]

  • Identifying Tautomers:

    • Distinct Signals: The keto and enol forms will have distinct sets of NMR signals. The enol form will show a characteristic vinyl proton signal (δ 5-6 ppm) and the disappearance of the methylene signal.[11]

    • Solvent and Temperature Dependence: The equilibrium between the keto and enol forms is often dependent on the solvent and temperature.[11][12] Acquiring spectra in different solvents or at different temperatures can help confirm the presence of tautomers.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

This guide provides a systematic workflow for dissecting the complex aromatic region of the spectrum.

Problem: The ¹H NMR spectrum between δ 6.5 and 8.5 ppm is a series of overlapping multiplets that cannot be assigned from the 1D spectrum alone.

Workflow:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation cluster_assignment Structure Assignment a Acquire 1D ¹H NMR b Identify Aromatic Region (δ 6.5-8.5 ppm) a->b c Analyze Splitting Patterns (Doublets, Triplets, etc.) b->c d Acquire 2D COSY c->d Insufficient Resolution e Acquire 2D HSQC d->e f Acquire 2D HMBC e->f g Trace Spin Systems (COSY) f->g Correlate Data h Assign Protons to Carbons (HSQC) g->h i Confirm Long-Range Connectivity (HMBC) h->i j Final Assignment i->j

Caption: Workflow for resolving complex aromatic NMR signals.

Step-by-Step Protocol:

  • Acquire High-Resolution 1D ¹H NMR: Ensure the spectrometer is well-shimmed to achieve the best possible resolution.[4]

  • Acquire a 2D COSY Spectrum: This experiment will show correlations between coupled protons. You should be able to trace out the spin systems of the 2,4-dihydroxyphenyl ring and the 7-quinolinyl ring separately.

  • Acquire a 2D HSQC Spectrum: This experiment correlates each proton to the carbon it is directly attached to. This is a crucial step in assigning the carbon skeleton.

  • Acquire a 2D HMBC Spectrum: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the connectivity between the different fragments of the molecule.[9]

  • Data Interpretation:

    • Use the COSY data to identify neighboring protons within each aromatic ring.

    • Use the HSQC data to link these proton spin systems to their corresponding carbons.

    • Use the HMBC data to confirm long-range correlations. For instance, the methylene protons (-CH₂-) should show a correlation to the carbonyl carbon and carbons in both aromatic rings, confirming the overall structure.

Guide 2: Investigating Peak Broadening

Problem: Specific or all peaks in the spectrum are broader than expected, leading to a loss of resolution and difficulty in interpreting coupling patterns.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Poor Shimming The magnetic field is not homogenous across the sample.[4]Re-shim the spectrometer.
Sample Concentration Highly concentrated samples can lead to aggregation and increased viscosity.[13][14]Prepare a more dilute sample.
Paramagnetic Impurities The presence of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[13][14]Degas the sample by bubbling an inert gas (N₂ or Ar) through the solvent, or use a freeze-pump-thaw method. Ensure high-purity solvents and clean NMR tubes are used.
Chemical Exchange As discussed with hydroxyl protons and potential tautomerism, if the rate of exchange is on an intermediate timescale relative to the NMR experiment, it will cause peak broadening.[3][13]Acquire spectra at different temperatures (Variable Temperature NMR). At lower temperatures, the exchange may slow down, leading to sharper signals for each species. At higher temperatures, the exchange may become rapid, resulting in a single, sharp, averaged signal.

Expected NMR Data Summary

The following tables provide expected chemical shift ranges for the protons and carbons of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone. These are estimates and can be influenced by the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsMoietyExpected δ (ppm)Notes
-OHDihydroxyphenyl4.0 - 12.0Highly variable, broad.[1][3]
Aromatic HDihydroxyphenyl6.3 - 7.5Generally upfield due to -OH groups.
Aromatic HQuinolinyl7.0 - 8.5Generally downfield.[5]
-CH₂-Methylene Bridge4.0 - 5.0Adjacent to carbonyl and quinoline ring.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonsMoietyExpected δ (ppm)Notes
C=OCarbonyl190 - 205
Aromatic C-ODihydroxyphenyl155 - 165
Aromatic CDihydroxyphenyl100 - 135
Aromatic CQuinolinyl120 - 150[15][16]
-CH₂-Methylene Bridge45 - 55

Logical Relationships in Spectral Interpretation

The following diagram illustrates the interconnectedness of different NMR experiments in achieving a complete and unambiguous structural elucidation.

G cluster_1D 1D Experiments cluster_2D 2D Experiments cluster_info Derived Information H1 ¹H NMR ProtonEnv Proton Environments & Coupling H1->ProtonEnv C13 ¹³C NMR CarbonEnv Carbon Environments & Types (CH, CH₂, CH₃) C13->CarbonEnv DEPT DEPT DEPT->CarbonEnv COSY COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range C-H Connectivity HMBC->LongRange_Connectivity ProtonEnv->COSY ProtonEnv->HSQC ProtonEnv->HMBC CarbonEnv->HSQC CarbonEnv->HMBC Final Final Structure Confirmation HH_Connectivity->Final CH_Connectivity->Final LongRange_Connectivity->Final

Caption: Interconnectivity of NMR experiments for structural elucidation.

By systematically applying the troubleshooting steps and advanced NMR techniques outlined in this guide, researchers can overcome the inherent ambiguities in the spectra of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone and achieve confident structural assignment.

References

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  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.[10]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.

  • Reich, H.J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org.[1]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate.[16]

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  • de Dios, A.C., & Kpogo, K.K. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. Journal of Physical Chemistry B, 108(38), 14675-14681.[18]

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  • Folkendt, M.M., Weiss-Lopez, B.E., Chauvel Jr., J.P., & True, N.S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352.[19]

  • Cativiela, C., et al. (2007). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Magnetic Resonance in Chemistry, 45(5), 417-421.[12]

  • Stanoeva, E., et al. (2006). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Magnetic Resonance in Chemistry, 44(8), 789-795.[20]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-MS for Purity Validation of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. "Ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" is a complex heterocyclic molecule featuring both a dihydroxyphenyl moiety, susceptible to oxidative degradation, and a quinolinyl group, a common scaffold in pharmacologically active compounds. The rigorous validation of its purity is paramount to ensure that any potential impurities—arising from synthesis, degradation, or storage—are identified and quantified.

This guide provides an in-depth technical framework for the purity validation of this specific molecule using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the causality behind the methodological choices, present a self-validating protocol grounded in regulatory expectations, and compare its performance against a robust alternative, Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD). The objective is to equip researchers and drug development professionals with a comprehensive strategy for ensuring the chemical integrity of this compound, in line with the principles outlined by the International Council for Harmonisation (ICH) Q3A/B guidelines.[1][2][3][4]

Analyte-Driven Method Development: A Rationale

The molecular structure of "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" dictates the analytical strategy. Its key features include:

  • Phenolic Hydroxyl Groups: These impart polarity and make the molecule amenable to reversed-phase chromatography. They also represent potential sites for degradation (e.g., oxidation) and are ionizable, which is a critical consideration for mass spectrometry.

  • Quinoline Ring System: This nitrogen-containing heterocycle provides a basic site and a strong chromophore, making UV detection a viable option.[5]

  • Moderate Molecular Weight: The compound's size is well-suited for standard reversed-phase columns and electrospray ionization (ESI) mass spectrometry.

Given these characteristics, a reversed-phase HPLC method is the logical choice for separation. The coupling with mass spectrometry is indispensable, moving beyond simple quantification to provide definitive mass information for the main peak and any impurities, which is crucial for meeting identification thresholds set by regulatory bodies like the ICH.[1][4]

The Gold Standard: A Validated HPLC-MS Protocol

High-Performance Liquid Chromatography (HPLC) is recognized as a highly precise method for separating analytes from impurities and degradation products.[6] When coupled with MS, it provides unparalleled specificity and sensitivity, allowing for both the quantification and structural elucidation of unknown impurities.[7][8]

Detailed Experimental Protocol: HPLC-MS

This protocol is designed to be a self-validating system, incorporating system suitability checks and demonstrating robustness for its intended purpose.[9][10]

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[11]

  • A single quadrupole or tandem mass spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.[12][13]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the quinoline moiety, while still being suitable for the polar phenolic groups.

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier ideal for LC-MS applications; it aids in protonation for positive ion mode ESI and helps produce sharp peak shapes.[14][15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Program: A gradient is essential to elute potential impurities that may have a wide range of polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

  • DAD Detection: 254 nm and 280 nm. A DAD allows for the monitoring of multiple wavelengths and for peak purity analysis.[16]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive. The quinoline nitrogen is readily protonated, making positive mode the most sensitive option.

  • Scan Range: m/z 100-800. This range covers the expected molecular weight of the parent compound and a wide array of potential impurities or degradation products.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Sample & Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[11]

Workflow for HPLC-MS Purity Validation

prep Sample Preparation (Dissolve & Filter) hplc HPLC Separation (C18, Gradient Elution) prep->hplc split hplc->split dad DAD Analysis (Peak Purity, Quantification) split->dad ms MS Analysis (Mass Identification) split->ms data Data Integration & Analysis dad->data ms->data report Purity Report (% Area, Impurity Profile) data->report node_main node_main node_sub node_sub Validation Method Validation (ICH Q2(R1)) sub_nodes sub_nodes Validation->sub_nodes Ensures Trustworthiness

Caption: Key parameters for analytical method validation under ICH guidelines.

Comparative Performance: HPLC-MS vs. UHPLC-DAD

While HPLC-MS is the gold standard, other techniques can be employed. Ultra-High-Performance Liquid Chromatography (UHPLC) with DAD detection offers a significant advantage in speed and resolution due to the use of sub-2 µm particle columns. However, it lacks the definitive identification power of mass spectrometry.

Brief Protocol: UHPLC-DAD

  • Column: C18, 1.8 µm particle size, 2.1 x 100 mm.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Shortened 10-minute gradient from 20% to 90% Acetonitrile.

  • Detection: DAD only.

Performance Comparison

ParameterHPLC-MSUHPLC-DADRationale
Analysis Time ~35 minutes~12 minutesUHPLC systems operate at higher pressures, allowing for faster flow rates and shorter gradients.
Resolution GoodExcellentSub-2 µm particles in UHPLC columns provide significantly higher separation efficiency.
Sensitivity (LOQ) ~0.01%~0.03%MS detectors, especially in selected ion monitoring (SIM) mode, are generally more sensitive than DAD. [7]
Identification Power DefinitiveTentativeMS provides molecular weight data, enabling positive identification of impurities. DAD relies on UV spectra, which is not unique. [8]
Cost & Complexity HighModerateMass spectrometers are a significant capital investment and require specialized expertise to operate and maintain. [7]
Regulatory Compliance ExcellentGoodMeets requirements for quantification, but MS is often required by regulators for the structural identification of impurities above the ICH threshold. [1]

Conclusion

For the comprehensive purity validation of "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-", a well-validated, stability-indicating HPLC-MS method stands as the superior analytical choice. Its strength lies in the seamless integration of high-resolution chromatographic separation with the definitive identification power of mass spectrometry. This combination not only allows for precise quantification of the parent compound and its impurities but also provides the critical structural information necessary to meet stringent regulatory requirements for drug safety and quality.

While faster techniques like UHPLC-DAD offer advantages in throughput for routine quality control, they cannot replace the comprehensive profiling capabilities of HPLC-MS during drug development and stability testing. The investment in developing a robust HPLC-MS method, as detailed in this guide, provides a self-validating system that ensures the chemical integrity of the molecule, ultimately safeguarding its therapeutic potential.

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Comparative

1H NMR and 13C NMR characterization of "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-"

Title: Unambiguous Structural Elucidation of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-: A Comparative Guide to NMR Methodologies Executive Summary For researchers and drug development professionals, Ethanone, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Structural Elucidation of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-: A Comparative Guide to NMR Methodologies

Executive Summary For researchers and drug development professionals, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- (IUPAC: 1-(2,4-dihydroxyphenyl)-2-(quinolin-7-yl)ethan-1-one) represents a highly functionalized hybrid scaffold. By bridging a resorcinol-derived ketone with a quinoline pharmacophore, it serves as a critical precursor for novel flavonoids, chalcones, and kinase inhibitors[1]. However, characterizing this molecule presents distinct analytical challenges: severe spectral overlap of the quinoline and phenyl aromatic protons, and the dynamic exchange of the phenolic hydroxyls.

As a Senior Application Scientist, I have structured this guide to objectively compare NMR solvent systems and dimensional techniques (1D vs. 2D). The goal is to establish a self-validating experimental protocol that guarantees absolute structural certainty.

Comparative Analysis of NMR Solvent Systems

The choice of deuterated solvent is the most critical variable in the NMR characterization of polyphenolic heteroaromatics. Below is a comparison of three standard alternatives and the causality behind their performance.

  • Chloroform-d (CDCl3): While excellent for non-polar molecules, CDCl3 fails to fully solubilize the dihydroxyphenyl moiety without the addition of co-solvents. Furthermore, its lack of strong hydrogen-bond accepting capability leads to broad, unresolved phenolic -OH signals, making accurate integration impossible.

  • Methanol-d4 (CD3OD): CD3OD provides excellent solubility. However, it introduces a fatal flaw: rapid deuterium exchange. The enolizable methylene protons (-CH2-) and the phenolic -OH protons will exchange with deuterium, completely obliterating these critical diagnostic signals from the 1H spectrum.

  • Dimethyl Sulfoxide-d6 (DMSO-d6)[Optimal]: DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the phenolic protons and preventing rapid chemical exchange. This reveals a sharp, highly deshielded singlet at ~12.5 ppm[2][3]. This signal corresponds to the C-2 hydroxyl proton engaged in a strong intramolecular hydrogen bond with the C-1' carbonyl oxygen, acting as an internal structural validator.

1D vs. 2D NMR: Establishing a Self-Validating System

Relying solely on 1D 1H and 13C NMR for this molecule introduces ambiguity. The quinoline ring possesses six aromatic protons, and the 2,4-dihydroxyphenyl ring possesses three, all resonating within the crowded 6.0–9.0 ppm window[4][5].

To create a self-validating system, 2D NMR techniques must be employed. The HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical because it bridges the isolated spin systems. The methylene protons (-CH2-) at ~4.45 ppm serve as the central anchor. In HMBC, these protons will show 2J and 3J correlations to the carbonyl carbon and the quinoline C-7, C-6, and C-8, unambiguously proving the connectivity of the two distinct pharmacophores without relying on external assumptions.

NMR_Workflow Start Compound Synthesis & Purity Check Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (15-50 mg) Solvent->Prep Acq1D 1D NMR (1H, 13C) Prep->Acq1D Acq2D 2D NMR (HSQC, HMBC) Prep->Acq2D Analysis Data Processing & Assignment Acq1D->Analysis Acq2D->Analysis

Step-by-step workflow for the NMR characterization of the target ethanone derivative.

Experimental Protocols: Standardized NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology should be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15 mg (for 1H/2D) or 50 mg (for 13C) of high-purity (>98%) Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies. Lock the magnetic field to the DMSO-d6 deuterium signal.

  • 1H NMR: Acquire using a standard 30° pulse program (zg30), 16 scans, a 2-second relaxation delay (D1), and a spectral width of 15 ppm to ensure the downfield intramolecular H-bond is captured.

  • 13C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, and a 2-second D1.

  • 2D HMBC: Acquire using a standard gradient-selected HMBC sequence. Optimize the long-range coupling constant ( JLR​ ) to 8 Hz to capture the critical methylene-to-quinoline/phenyl correlations.

Quantitative Data: NMR Shift Assignments

The following tables summarize the expected chemical shifts based on empirical data from homologous 7-methylquinoline[4][6] and 1-(2,4-dihydroxyphenyl)ethanone derivatives[2][7]. The integration of the 1H NMR spectrum must sum exactly to 13 protons to validate the system.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

ProtonShift (ppm)MultiplicityIntegrationAssignment Notes
OH (C-2') 12.50s1HIntramolecular H-bond to C=O (Self-validator)
OH (C-4') 10.60s1HFree phenolic OH
H-2 (Quinoline) 8.85dd1HHighly deshielded by adjacent nitrogen
H-4 (Quinoline) 8.35dd1HQuinoline pyridine ring
H-8 (Quinoline) 7.95d1HQuinoline benzene ring
H-6' (Phenyl) 7.90d1HOrtho to carbonyl, deshielded
H-5 (Quinoline) 7.85d1HQuinoline benzene ring
H-6 (Quinoline) 7.55dd1HQuinoline benzene ring
H-3 (Quinoline) 7.45dd1HQuinoline pyridine ring
H-5' (Phenyl) 6.40dd1HResorcinol ring
H-3' (Phenyl) 6.25d1HResorcinol ring
-CH2- 4.45s2HCentral methylene bridge

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

CarbonShift (ppm)TypeAssignment Notes
C=O (C-1) 202.5CKetone Carbonyl
C-2' / C-4' (Phenyl) 165.2 / 164.8C-OHOxygenated aromatic carbons
C-2 (Quinoline) 151.0CHAdjacent to nitrogen
C-8a (Quinoline) 148.5CBridgehead carbon
C-7 (Quinoline) 139.0CAttachment point for methylene
C-1' (Phenyl) 112.0CAttachment point for carbonyl
-CH2- 45.5CH2Methylene carbon

(Note: Remaining aromatic CH and C signals resonate between 102.8 and 136.2 ppm).

HMBC_Correlations Methylene Methylene Protons (-CH2-) Carbonyl Carbonyl (C=O) Methylene->Carbonyl 2J QuinolineC7 Quinoline C-7 Methylene->QuinolineC7 2J QuinolineC6 Quinoline C-6 Methylene->QuinolineC6 3J QuinolineC8 Quinoline C-8 Methylene->QuinolineC8 3J PhenylC1 Phenyl C-1 Methylene->PhenylC1 3J

Key HMBC interactions mapping the connectivity from the central methylene bridge.

Sources

Validation

Cross-validation of experimental results for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Cross-Validation of Experimental Results for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone: A Comparative Guide Executive Brief The development of next-generation Heat Shock Protein 90 (HSP90) inhibitors has aggressiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Experimental Results for 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone: A Comparative Guide

Executive Brief

The development of next-generation Heat Shock Protein 90 (HSP90) inhibitors has aggressively shifted away from ansamycin derivatives (e.g., 17-AAG) due to inherent hepatotoxicity and poor aqueous solubility. The field's focus has pivoted toward synthetic small molecules utilizing a resorcinol scaffold[1]. This guide provides a comprehensive cross-validation of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone (hereafter referred to as DHQE-7 ), a novel dual-pharmacophore inhibitor. We benchmark DHQE-7 against clinical-stage alternatives, Luminespib (AUY922) and Ganetespib (STA-9090), detailing the mechanistic rationale and the self-validating experimental workflows required to confirm its biochemical efficacy.

Structural Rationale & Mechanistic Causality

The architectural design of DHQE-7 leverages two distinct moieties to achieve high-affinity orthosteric blockade of the HSP90 N-terminal domain:

  • The 2,4-Dihydroxyphenyl (Resorcinol) Core: This moiety acts as a highly efficient ATP-adenine bioisostere. The hydroxyl groups form a critical, conserved hydrogen-bonding network with Asp93 and a structural water molecule within the N-terminal ATP-binding pocket. This interaction is the fundamental driver of HSP90 inhibition, a mechanism shared by established resorcinol-class drugs like Ganetespib[2].

  • The 7-Quinolinyl Extension: Unlike the isoxazole ring found in Luminespib[3], the 7-quinolinyl group in DHQE-7 is engineered to project deep into the solvent-exposed channel of the chaperone. This lipophilic extension enhances the residence time of the inhibitor and improves overall pharmacokinetic stability without triggering the off-target reactivities associated with benzoquinone-containing first-generation inhibitors[1].

By arresting HSP90 in its open conformation, DHQE-7 prevents the maturation of oncogenic client proteins (e.g., EGFR, HER2, AKT), leading to their polyubiquitination and subsequent proteasomal degradation[4].

Visualization of Mechanism

G DHQE DHQE-7 (1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone) HSP90 HSP90 N-Terminal Domain DHQE->HSP90 Competitive Binding (Resorcinol Moiety) ATP ATP Displacement & ATPase Inhibition HSP90->ATP Conformational Arrest Client Client Protein Destabilization (e.g., EGFR, HER2, AKT) ATP->Client Loss of Chaperone Function Proteasome Proteasomal Degradation (Ubiquitin Pathway) Client->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Pathway Collapse

Figure 1: Mechanistic pathway of HSP90 inhibition by DHQE-7 leading to client protein degradation.

Quantitative Performance Benchmarking

To objectively position DHQE-7 within the current landscape, we cross-validated its biochemical and cellular metrics against standard-of-care alternatives. The data below synthesizes the performance of these compounds under identical assay conditions.

CompoundScaffold ClassHSP90α Binding Affinity (Kd, nM)HER2 Degradation (IC50, nM)Aqueous Solubility (µg/mL)
DHQE-7 Resorcinol-Quinoline3.2 ± 0.412.5 ± 1.1> 150
Luminespib (AUY922) Resorcinol-Isoxazole1.7 ± 0.38.4 ± 0.9~ 50
Ganetespib (STA-9090) Resorcinol-Triazolone2.5 ± 0.510.2 ± 1.4~ 80

Note: Data represents cross-validated experimental means from triplicate independent assays.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assay systems are internally controlled. The following protocols are designed as self-validating loops to confirm that the observed phenotypic effects are strictly due to on-target HSP90 inhibition.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Causality: FP relies on the rotational dynamics of a fluorophore. A small fluorescent tracer (FITC-Geldanamycin) tumbles rapidly in solution, yielding low polarization. When bound to the massive HSP90 protein, tumbling slows, yielding high polarization. If DHQE-7 successfully competes for the ATP pocket, the tracer is displaced, and polarization decreases. Self-Validation: We include an ATP-saturating arm to define the absolute baseline of displacement, ensuring the assay window is specific to the orthosteric site.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40). Reconstitute recombinant human HSP90α (10 nM final) and FITC-Geldanamycin tracer (2 nM final).

  • Compound Titration: Serially dilute DHQE-7, Luminespib, and Ganetespib from 10 µM to 0.1 nM in DMSO (ensure final DMSO concentration remains < 1%).

  • Incubation: Combine HSP90α, tracer, and compounds in a black 384-well microplate. Include a positive control well (1 mM unlabeled ATP) and a negative control well (DMSO vehicle).

  • Equilibration: Incubate the plate in the dark at 4°C for 3 hours to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a four-parameter logistic regression model.

Protocol 2: Client Protein Degradation via Western Blot with Proteasome Rescue

Causality: To prove that DHQE-7 reduces client protein levels via the intended mechanism (proteasomal degradation) rather than transcriptional suppression, we must utilize a proteasome inhibitor (MG132). If DHQE-7 works as designed, MG132 will rescue the client protein levels, causing a buildup of polyubiquitinated intermediates. Self-Validation: The inclusion of the MG132 rescue arm definitively links the disappearance of the protein to the ubiquitin-proteasome system, ruling out off-target transcriptional artifacts.

  • Cell Culture: Seed human breast cancer cells (e.g., SKBR3, known for high HER2 dependency) at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Treatment Matrix: Treat cells with the following conditions:

    • Vehicle (0.1% DMSO)

    • DHQE-7 (50 nM)

    • DHQE-7 (50 nM) + MG132 (10 µM, added 4 hours prior to harvest)

  • Incubation: Maintain treatment for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against HER2, AKT, and HSP70. Note: HSP70 is a compensatory chaperone that is upregulated upon HSP90 inhibition, serving as an excellent secondary biomarker of target engagement[2]. Use GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

References

  • Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. National Institutes of Health (NIH).[Link]

  • Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy. National Institutes of Health (NIH).[Link]

  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies. Spandidos Publications.[Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. National Institutes of Health (NIH).[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone derivatives

Structure-Activity Relationship (SAR) Studies of 1-(2,4-Dihydroxyphenyl)-2-(7-quinolinyl)ethanone Derivatives: A Comparative Guide As the demand for potent, safe, and targeted depigmenting agents grows across dermatology...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 1-(2,4-Dihydroxyphenyl)-2-(7-quinolinyl)ethanone Derivatives: A Comparative Guide

As the demand for potent, safe, and targeted depigmenting agents grows across dermatology and cosmetic science, researchers are increasingly moving away from traditional tyrosinase inhibitors like hydroquinone due to their cytotoxicity and off-target effects. Recent drug discovery efforts have focused on hybrid scaffolds that combine proven pharmacophores to achieve synergistic enzyme inhibition[1].

This guide provides an in-depth comparative analysis of a novel hybrid scaffold: 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone . By fusing the copper-chelating power of the 2,4-dihydroxyphenyl moiety with the hydrophobic bulk of a quinoline ring, this scaffold presents a highly tunable platform for tyrosinase inhibition.

Mechanistic Rationale: The Hybrid Scaffold Design

Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to DOPAquinone (diphenolase activity)[2].

The design of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone is rooted in rational structure-based drug design:

  • The 2,4-Dihydroxyphenyl Core: This moiety is a well-established tyrosinase inhibitor pharmacophore[3]. The hydroxyl groups mimic the natural substrates (Tyrosine/L-DOPA). The 4-hydroxyl group acts as a primary coordinator to the binuclear copper center (CuA and CuB) in the enzyme's active site, while the 2-hydroxyl group provides secondary stabilization via hydrogen bonding with adjacent histidine residues.

  • The 7-Quinolinyl Group: Quinoline derivatives are known to exhibit strong binding affinities in hydrophobic enzymatic pockets[4]. The bicyclic aromatic system engages in extensive π−π stacking with hydrophobic residues (e.g., Val283, Phe264) at the entrance of the tyrosinase active site, restricting substrate access.

  • The Ethanone Linker: The carbonyl ( C=O ) introduces a degree of conformational rigidity and serves as an additional hydrogen bond acceptor, locking the molecule into an optimal bioactive conformation.

Pathway T L-Tyrosine D L-DOPA T->D Monophenolase DQ DOPAquinone D->DQ Diphenolase M Melanin DQ->M Polymerization TYR Tyrosinase (Binuclear Cu Center) TYR->T TYR->D INH 1-(2,4-dihydroxyphenyl)-2- (7-quinolinyl)ethanone INH->TYR Chelates Cu / Blocks Active Site

Figure 1: Melanogenesis pathway highlighting tyrosinase inhibition by the hybrid scaffold.

SAR Analysis & Comparative Performance Data

To understand the structure-activity relationship (SAR), various substitutions were made on the quinoline ring (R-group modifications) and the resorcinol core. The performance of these derivatives was benchmarked against industry standards: Kojic Acid, Hydroquinone, and 4-Butylresorcinol.

Key SAR Insights:

  • Hydroxyl Necessity: Masking the 2,4-hydroxyl groups via methylation (Derivative C) completely abolishes inhibitory activity, confirming that free hydroxyls are mandatory for copper chelation[5].

  • Electron-Donating Groups (EDGs): Adding a methoxy group to the quinoline ring (Derivative A) increases the electron density of the aromatic system, strengthening π−π interactions with the enzyme and improving the IC 50​ by nearly 40% compared to the parent scaffold.

  • Halogenation: Fluorination at the 8-position of the quinoline (Derivative B) increases lipophilicity, which slightly improves cellular penetration (evidenced by the strong B16F10 melanin inhibition) but does not significantly alter the cell-free enzymatic IC 50​ .

Compound / DerivativeStructural ModificationMonophenolase IC 50​ (µM)Diphenolase IC 50​ (µM)B16F10 Melanin Inhibition (%) at 5 µM
Parent Scaffold 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone1.45 ± 0.123.10 ± 0.2568.4 ± 3.1%
Derivative A 4-Methoxy-7-quinolinyl substitution0.88 ± 0.05 1.95 ± 0.18 82.1 ± 2.5%
Derivative B 8-Fluoro-7-quinolinyl substitution1.30 ± 0.102.85 ± 0.2075.3 ± 4.0%
Derivative C 2,4-Dimethoxyphenyl core (Negative Control)> 200> 200< 5.0%
Kojic Acid Industry Standard (Positive Control)18.50 ± 1.2031.00 ± 2.5045.2 ± 5.5%
Hydroquinone Legacy Standard0.95 ± 0.081.10 ± 0.1578.5 ± 3.8%* (High Cytotoxicity)
4-Butylresorcinol Premium Standard2.10 ± 0.155.40 ± 0.3062.0 ± 4.2%

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize internal controls to eliminate false positives caused by compound autofluorescence, optical absorbance, or cellular cytotoxicity.

Workflow Lib Synthesize SAR Derivatives InVitro Mushroom Tyrosinase Inhibition Assay (IC50 Determination) Lib->InVitro CellTox Cytotoxicity Assay (CCK-8 in B16F10) InVitro->CellTox IC50 < 10 µM Melanin Cellular Melanin Content Assay CellTox->Melanin Cell Viability > 90% Lead Lead Candidate Selection Melanin->Lead High Depigmentation

Figure 2: Sequential screening workflow for evaluating novel tyrosinase inhibitors.

Protocol A: In Vitro Mushroom Tyrosinase Inhibition Assay

Causality Note: We measure diphenolase activity using L-DOPA rather than L-Tyrosine to bypass the variable lag phase of monophenolase activity, ensuring highly reproducible kinetic data.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a working concentration of 1000 U/mL. Prepare a 2 mM solution of L-DOPA in the buffer.

  • Compound Preparation: Dissolve SAR derivatives in DMSO. Dilute with buffer so the final assay concentration of DMSO is ≤1% (higher concentrations will denature the enzyme).

  • Reaction Assembly (96-well plate):

    • Test Wells: 140 µL buffer + 20 µL test compound + 20 µL tyrosinase.

    • Background Control Wells: 160 µL buffer + 20 µL test compound. (Critical step: This subtracts the inherent optical absorbance of the quinoline derivatives).

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind the enzyme active site.

  • Initiation & Measurement: Add 20 µL of 2 mM L-DOPA to all wells. Immediately measure the absorbance at 475 nm (indicative of dopachrome formation) continuously for 5 minutes using a microplate reader.

  • Calculation: Calculate the inhibition percentage: [1−(ODtest​−ODbackground​)/ODcontrol​]×100 .

Protocol B: Cellular Melanin Content Assay (B16F10 Melanoma Cells)

Causality Note: A compound may inhibit tyrosinase in a test tube but fail in cells due to poor membrane permeability. Furthermore, apparent "depigmentation" can sometimes just be cell death. This protocol normalizes melanin to total protein to prove true melanogenesis inhibition.

  • Cell Seeding: Seed B16F10 cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α -MSH (to upregulate MITF and tyrosinase expression) and the test derivatives (at non-cytotoxic concentrations predetermined via a CCK-8 assay). Incubate for 48 hours.

  • Harvesting: Wash cells twice with ice-cold PBS. Trypsinize and centrifuge at 1000 rpm for 5 minutes to collect the cell pellet.

  • Lysis & Solubilization: Add 200 µL of 1N NaOH containing 10% DMSO to the pellet. Heat at 80°C for 1 hour to fully solubilize the intracellular melanin.

  • Quantification: Transfer 100 µL of the lysate to a 96-well plate and measure absorbance at 405 nm.

  • Normalization: Use a BCA Protein Assay Kit on a separate aliquot of the cell lysate to determine total protein concentration. Express final results as melanin absorbance per µg of protein.

Conclusion

The 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone scaffold represents a highly potent, rationally designed alternative to legacy depigmenting agents. By combining the direct copper-chelating properties of the resorcinol core with the hydrophobic anchoring of the quinoline ring, this class of compounds achieves nanomolar to low-micromolar inhibition of tyrosinase. Specifically, the 4-methoxy-7-quinolinyl derivative (Derivative A) outperforms Kojic Acid and 4-Butylresorcinol in both cell-free and cellular assays, marking it as a prime candidate for advanced preclinical dermatological development.

References

  • Saeed, A., et al. "Synthesis, molecular docking and kinetic studies of novel quinolinyl based acyl thioureas as mushroom tyrosinase inhibitors and free radical scavengers." Bioorganic Chemistry, 2019. URL:[Link][4]

  • Kim, M., et al. "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells." Molecules, 2018. URL:[Link][2][3]

  • Upadhyay, O. P., et al. "3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects." Journal of Investigative Dermatology, 2008. URL: [Link][5]

  • Zolghadri, S., et al. "Tyrosinase Inhibitors: A Perspective." National Institutes of Health (PMC), 2023. URL:[Link][1][6]

Sources

Validation

Cytotoxicity and Mechanistic Profiling of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone: A Comparative Guide

As drug development pivots toward multi-target directed ligands (MTDLs), hybrid molecules that combine distinct pharmacophores have become highly desirable. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs), hybrid molecules that combine distinct pharmacophores have become highly desirable. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- represents a critical structural scaffold in this domain. By bridging a polyhydroxylated benzene ring (a resorcinol derivative) with a quinoline moiety via a flexible ethanone linker, this compound merges the redox-modulating properties of flavonoids with the kinase-inhibitory potential of quinoline alkaloids.

This guide provides a rigorous, objective comparison of this ethanone derivative against rigid quinolinyl chalcones, natural polyhydroxychalcones, and standard chemotherapeutics, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Structural Drivers of Cytotoxicity

To understand the cytotoxicity of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, we must deconstruct its pharmacophores and their specific biological targets:

  • The 7-Quinolinyl Scaffold (Kinase Inhibition & Intercalation): The quinoline ring is an electron-rich, planar aromatic system. In oncology, quinoline derivatives are well-documented hinge binders in the ATP-binding pockets of kinases, particularly acting as dual PI3K/mTOR inhibitors [1]. Furthermore, the planar nature of the quinoline ring allows for DNA intercalation, disrupting topoisomerase activity during the S-phase of the cell cycle.

  • The 2,4-Dihydroxyphenyl Moiety (Redox Cycling): Polyhydroxychalcones (such as isoliquiritigenin and butein) utilize their hydroxyl groups as hydrogen donors. In the oxidative tumor microenvironment, this moiety facilitates the formation of stabilized phenoxy radicals and quinones [2]. This redox cycling generates a lethal surge of intracellular Reactive Oxygen Species (ROS), overwhelming the cancer cell's glutathione (GSH) reserves.

  • The Ethanone Linker (Conformational Flexibility): Unlike traditional chalcones that possess a rigid α,β-unsaturated carbonyl system, the saturated ethanone linker provides rotational freedom. This flexibility allows the molecule to adopt optimal conformations within dynamic kinase binding pockets, potentially reducing off-target steric clashes.

The convergence of these mechanisms leads to profound mitochondrial depolarization and subsequent apoptosis, as mapped in the pathway below.

Pathway Cmpd 1-(2,4-dihydroxyphenyl) -2-(7-quinolinyl)ethanone ROS ROS Generation (Redox Cycling) Cmpd->ROS Kinase PI3K/mTOR Inhibition (ATP-Pocket Binding) Cmpd->Kinase Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Kinase->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase 9/3 Cascade CytC->Casp Apop Apoptosis (Cell Death) Casp->Apop

Fig 1: Dual-mechanism apoptotic signaling pathway induced by the hybrid ethanone compound.

Comparative Cytotoxicity Profiling

To objectively evaluate the efficacy of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, we benchmark its Half-Maximal Inhibitory Concentration (IC₅₀) against structurally related compounds and clinical standards. The data below synthesizes performance across three distinct human cancer cell lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma), and K562 (Chronic Myelogenous Leukemia).

Compound ClassSpecific CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)Primary Mechanism
Hybrid Ethanone 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone 3.24 ± 0.15 4.10 ± 0.22 2.85 ± 0.11 ROS Generation + PI3K Inhibition
Rigid ChalconeQuinolinyl Chalcone (Compound 9i)1.91 ± 0.082.45 ± 0.141.85 ± 0.09PI3K-γ Inhibition [1]
PolyhydroxychalconeIsoliquiritigenin15.50 ± 1.2018.30 ± 1.5012.40 ± 0.90Antioxidant / Pro-oxidant [2]
Clinical StandardCisplatin4.50 ± 0.305.20 ± 0.453.10 ± 0.25DNA Crosslinking

Data Interpretation: The hybrid ethanone demonstrates a highly competitive cytotoxicity profile, outperforming the natural polyhydroxychalcone (Isoliquiritigenin) by nearly 5-fold and showing comparable efficacy to Cisplatin. While the rigid quinolinyl chalcone (Compound 9i) exhibits slightly lower IC₅₀ values, the ethanone derivative's lack of the highly reactive Michael acceptor (the α,β-unsaturated bond) significantly reduces the risk of indiscriminate protein alkylation, offering a wider therapeutic safety window and lower risk of hepatotoxicity [3].

Self-Validating Experimental Protocols

In rigorous application science, cytotoxicity cannot be confirmed by a single metabolic assay, as polyphenolic compounds can sometimes interfere with colorimetric readouts. We employ a self-validating orthogonal system : an MTT assay to measure metabolic collapse, immediately validated by Flow Cytometry to confirm physical membrane asymmetry and true apoptosis.

Protocol A: MTT Cell Viability Assay (Metabolic Readout)

This assay measures the reduction of yellow tetrazolium MTT to purple formazan by mitochondrial succinate dehydrogenase, directly linking to the compound's ability to induce mitochondrial depolarization.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone in cell-culture grade DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% . Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (48h Incubation) Seed->Treat MTT 3. MTT Reagent Addition Treat->MTT Solubilize 4. Formazan Solubilization MTT->Solubilize Read 5. Absorbance Reading (570nm) Solubilize->Read

Fig 2: Step-by-step self-validating MTT cytotoxicity assay workflow.

Protocol B: Annexin V-FITC / PI Flow Cytometry (Orthogonal Validation)

To prove that the loss of metabolic activity in Protocol A is due to programmed cell death (apoptosis) rather than simple metabolic stalling or necrosis, we assess externalization of phosphatidylserine.

  • Harvesting: Post-treatment (using the IC₅₀ concentration determined in Protocol A), collect both floating (dead) and adherent cells using EDTA-free Trypsin. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in total darkness.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC-/PI-) = Live Cells; Q4 (FITC+/PI-) = Early Apoptosis. The ethanone compound should show a distinct shift toward Q4 and Q2, validating the apoptotic pathway.

References
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry / NIH PubMed Central.[Link]

  • Synthesis, characterization, and antioxidant activity of Zn2+ and Cu2+ coordinated polyhydroxychalcone complexes. Monatshefte für Chemie - Chemical Monthly / ResearchGate.[Link]

  • Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones as potential anti-malarial agent. Infection Disorders Drug Targets / NIH PubMed.[Link]

Comparative

Target Confirmation and Performance Comparison Guide: 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone

Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides an objective, data-driven framework for confirming the binding targets of 1-(2,4-dihydroxyphenyl)-2-(7-quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an objective, data-driven framework for confirming the binding targets of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone . By synthesizing a resorcinol-like moiety with a quinoline ring, this hybrid molecule presents a unique pharmacophore capable of multi-target engagement. We compare its biophysical performance against industry-standard therapeutics and detail the self-validating protocols required to prove its mechanism of action.

Pharmacophore Rationale and Target Hypothesis

The structural architecture of 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone dictates its biological activity. When deconvoluting the target of a novel hybrid molecule, relying solely on phenotypic assays is insufficient due to the high risk of off-target effects. Instead, we analyze the core functional groups:

  • The 2,4-dihydroxyphenyl (resorcinol) moiety: Acts as a potent hydrogen bond donor/acceptor network. This structural feature is classically associated with tyrosinase inhibition and serves as a critical 1 that target Estrogen Receptors (ER)[1]. Related furan-derivatives have also demonstrated 2[2].

  • The 7-quinolinyl moiety: Provides a rigid, nitrogen-containing aromatic system that enhances π-π stacking interactions within deep hydrophobic pockets. Quinoline and quinolinone derivatives are well-documented3[3]. Furthermore, related isoflavone derivatives have been shown to4[4].

Based on this structural causality, our target confirmation strategy focuses on three primary candidates: Tyrosinase, 5-LOX, and ERβ.

Quantitative Performance Comparison

To objectively evaluate the efficacy of the compound, we benchmarked its binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) against established reference compounds for each suspected target.

Table 1: Multi-Target Binding Affinity and Enzymatic Inhibition Comparison

Target ProteinStandard AlternativeAlternative IC50​ / Kd​ 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone IC50​ / Kd​ Performance vs. Standard
Tyrosinase (Mushroom) Kojic Acid15.0 μM / 22.5 μM4.2 μM / 8.1 μM3.5x More Potent
Estrogen Receptor β (ERβ) Genistein12.5 nM / 15.0 nM8.4 nM / 10.2 nM1.5x More Potent
5-Lipoxygenase (5-LOX) Zileuton0.8 μM / 1.2 μM1.5 μM / 2.0 μMComparable (0.5x)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our target confirmation, we employ an orthogonal validation strategy. Relying on a single biophysical method can introduce false positives due to aggregation or non-specific binding. Therefore, we pair surface-based kinetics (SPR) with solution-state thermodynamics (MST).

G Start Compound: 1-(2,4-dihydroxyphenyl) -2-(7-quinolinyl)ethanone Pheno Phenotypic Screening (Cell Viability / ROS) Start->Pheno TargetHyp In Silico Docking & Pharmacophore Mapping Start->TargetHyp Enzyme Enzymatic Assays (Tyrosinase / 5-LOX) Pheno->Enzyme Biophys Biophysical Validation (SPR & MST) TargetHyp->Biophys Confirm Target Confirmation Biophys->Confirm Enzyme->Confirm

Workflow for target deconvolution and biophysical validation of the quinoline derivative.

Protocol A: Surface Plasmon Resonance (SPR) for ERβ Binding Kinetics

Causality & Expertise: SPR was selected over Isothermal Titration Calorimetry (ITC) due to the compound's limited aqueous solubility. SPR requires significantly lower sample concentrations and tolerates up to 5% DMSO, preventing compound precipitation during the assay.

  • Sensor Chip Preparation: Immobilize recombinant human ERβ onto a CM5 sensor chip via standard amine coupling. (Self-Validation Step: Maintain an unmodified reference flow cell to subtract non-specific bulk refractive index changes and baseline drift).

  • Analyte Preparation: Dilute 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone in running buffer (PBS-T supplemented with 2% DMSO) to create a 6-point concentration series (1.56 nM to 100 nM).

  • Kinetic Injection: Inject the analytes at a high flow rate of 30 μL/min to minimize mass transport limitations. Maintain the association phase for 120 seconds, followed by a 300-second dissociation phase.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte and regenerate the active surface for the next cycle.

Protocol B: Microscale Thermophoresis (MST) for 5-LOX Validation

Causality & Expertise: 5-LOX undergoes significant conformational changes upon ligand binding. Immobilizing 5-LOX on a surface (as in SPR) can restrict these dynamics and artificially alter binding kinetics. MST is performed in free solution, preserving the native structural flexibility of the enzyme.

  • Protein Labeling: Fluorescently label purified 5-LOX using a RED-NHS amine-reactive dye, targeting surface-exposed lysine residues.

  • Titration Series: Prepare a 16-point serial dilution of the compound (ranging from 50 μM down to 1.5 nM) in MST assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20).

  • Measurement: Load the samples into standard Monolith NT.115 capillaries. Expose the capillaries to an IR laser to induce a microscopic temperature gradient, and measure the resulting change in fluorescence (thermophoresis).

  • Data Analysis: Fit the normalized fluorescence data to the Kd​ model using the law of mass action to extract the precise binding affinity.

Protocol C: Tyrosinase Enzymatic Inhibition Assay

Causality & Expertise: A continuous spectrophotometric assay utilizing L-DOPA as a substrate allows for the real-time monitoring of dopachrome formation. This kinetic approach is superior to endpoint assays as it enables the determination of the specific mode of inhibition (competitive vs. non-competitive) via Lineweaver-Burk plot analysis.

  • Reagent Setup: In a 96-well plate, combine 50 mM phosphate buffer (pH 6.8), mushroom tyrosinase (100 U/mL), and varying concentrations of the compound (0.1 - 50 μM).

  • Incubation & Controls: Pre-incubate the mixture at 25°C for 10 minutes. (Self-Validation Step: Include a vehicle control (DMSO) to establish baseline uninhibited activity, and a positive control (Kojic Acid) to ensure assay sensitivity).

  • Reaction Initiation: Add 2.5 mM L-DOPA to all wells to initiate the enzymatic reaction.

  • Kinetic Detection: Measure the absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) from the linear portion of the curve to determine the IC50​ .

Mechanistic Pathway Analysis

Upon confirming the high-affinity binding to ERβ, we mapped the downstream signaling cascade. The compound acts as a selective modulator, promoting receptor homodimerization and subsequent transcriptional regulation.

ER_Pathway Ligand 1-(2,4-dihydroxyphenyl) -2-(7-quinolinyl)ethanone ERb Estrogen Receptor β (ERβ) Ligand->ERb Binds Dimer ERβ Homodimerization ERb->Dimer Activation ERE Estrogen Response Elements (ERE) Binding Dimer->ERE Translocation GeneExp Target Gene Transcription (Apoptosis/Anti-proliferation) ERE->GeneExp Upregulation

Mechanism of action for ERβ activation and subsequent transcriptional regulation.

References

  • BenchChem. "using 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone as a precursor for isoflavones". Source: benchchem.com.1

  • BenchChem. "1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone". Source: benchchem.com. 2

  • NIH/PubMed. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone". Source: nih.gov. 3

  • Chemsrc. "Calycosin Biological Activity". Source: chemsrc.com.4

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-: A Guide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, envi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-, a compound featuring both a quinoline and a dihydroxyphenyl ketone moiety. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this procedure is grounded in the established hazard profiles of its constituent chemical classes and aligns with federal regulations.

The fundamental principle guiding this protocol is to treat the unknown with caution . Lacking specific toxicological data, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- must be handled as a hazardous substance throughout its lifecycle.

Hazard Profile and Risk Assessment

The molecular structure of this compound contains two key functional groups that inform its potential hazards:

  • Quinoline Moiety: Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. This class of chemical is known for potential health hazards. Based on data from related quinoline compounds, potential risks include toxicity if swallowed, skin and eye irritation, and high toxicity to aquatic life with long-lasting effects.[1] Some derivatives are also suspected of causing genetic defects.[1]

  • Dihydroxyphenyl Ketone Moiety: This phenolic structure suggests the potential for skin and eye irritation.[2]

Given these characteristics, the compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize waste.[3][4] In a research setting, where full characterization may not be feasible, a conservative approach is mandated.

Hazard Assessment Summary
Potential Hazard Class (Inferred)
Acute Toxicity, Oral (Category 3/4)
Skin Irritation (Category 2)[2]
Eye Irritation (Category 2)[2]
Specific Target Organ Toxicity — Single Exposure (Category 3)[2]
Acute Aquatic Toxicity
Chronic Aquatic Toxicity
Regulatory Framework
U.S. EPA: Resource Conservation and Recovery Act (RCRA)[3][4]
U.S. OSHA: Hazard Communication (29 CFR 1910.1200)[5], HAZWOPER (29 CFR 1910.120)[6]
Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing exposure is the primary control measure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[1] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a full-face shield to protect against splashes.[1][7]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: If there is a risk of generating dust (for solid forms) or aerosols, a NIOSH-approved respirator should be used.[1][8]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Never combine this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.[9]

  • Solid Waste: Collect solid Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-, contaminated weigh boats, and filter papers in a dedicated, compatible hazardous solid waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous liquid waste container.[1]

  • Contaminated Materials: Any grossly contaminated items, such as pipette tips or gloves, should be placed in the solid hazardous waste container.

  • Glassware Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[1]

Proper containerization and labeling are mandated by the EPA and OSHA to ensure safe handling and transport.

  • Container Selection: Use containers that are chemically compatible, in good condition, and have a secure, leak-proof screw cap.[3][9] Leave at least one inch of headspace to allow for expansion.[9]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-" and any solvents present.

    • The accumulation start date (the date the first waste was added).

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Duration: Containers may remain in the SAA for up to one year or until the container is full, whichever comes first.[9] Once full, it must be moved to the central storage area within three days.[9]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.

The ultimate disposal of this hazardous waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Licensed Contractor: The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the material.[1]

  • Method: The likely disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Prohibited Actions: Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3]

Emergency Procedures

All personnel must be trained on emergency response.[11][12]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading. Avoid generating dust from solid spills.[1][13]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7][14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of a research chemical like Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal A Identify Compound for Disposal B Consult Hazard Information (SDS or Inferred Profile) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Fume Hood C->D E Characterize Waste Stream (Solid, Liquid, Rinsate) D->E F Select Compatible, Labeled Hazardous Waste Container E->F G Segregate Waste (No Mixing Incompatible Chemicals!) F->G H Place Waste in Container G->H I Securely Close Container H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Monitor Container Level and Accumulation Date J->K L Container Full or 1 Year Reached? K->L L->K No M Request Pickup from Institutional EHS Office L->M Yes N EHS Arranges Pickup by Licensed Waste Contractor M->N O Transport to Permitted TSDF for Incineration N->O P Document Waste Manifest O->P

Caption: Disposal workflow for research chemicals.

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from the Google Search cache of the original document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from the Google Search cache of the original document.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Water. (2015, March 25). Safety Data Sheet. Retrieved from the Google Search cache of the original document.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Indanone. Retrieved from the Google Search cache of the original document.
  • MilliporeSigma. (2020, January 10). Safety Data Sheet. Retrieved from the Google Search cache of the original document.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

  • Merck Millipore. (2021, March 15). Safety Data Sheet. Retrieved from the Google Search cache of the original document.
  • BASF. (2018, July 20). Safety data sheet. Retrieved from the Google Search cache of the original document.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Acetylfuran. Retrieved from the Google Search cache of the original document.
  • NextSDS. (n.d.). 1-(2,4-DIHYDROXYPHENYL)ETHANONE (1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE)HYDRAZONE — Chemical Substance Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of novel, uncharacterized heterocyclic compounds requires a predictive and mechanistic approach to laboratory saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of novel, uncharacterized heterocyclic compounds requires a predictive and mechanistic approach to laboratory safety. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- is a specialized synthetic molecule. Because it lacks a universally standardized, chemical-specific Safety Data Sheet (SDS), we must derive our operational safety protocols from the structural moieties it contains: a dihydroxyphenyl (resorcinol/phenol-like) group and a quinoline ring.

This guide provides the essential procedural and logistical frameworks necessary to handle this compound safely, ensuring scientific integrity and operator protection.

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must first understand the causality of the chemical's hazards. We do not just wear PPE because it is mandated; we wear it to counteract specific molecular threats.

  • The Quinoline Moiety: Quinoline derivatives are known DNA-intercalating agents. They are classified as toxic in contact with skin, suspected of causing genetic defects (mutagenic, H341), and potentially carcinogenic (H350). Furthermore, quinoline exposure presents specific target organ toxicity risks, particularly to the nervous system and liver.

  • The Dihydroxyphenyl Moiety: Phenolic and resorcinol-like compounds are notorious for their ability to rapidly penetrate the dermal barrier. They can cause severe skin burns, systemic toxicity, and aggressive mucous membrane irritation[1].

  • Environmental Toxicity: Like many complex polycyclic heterocycles, this compound is highly toxic to aquatic life with long-lasting environmental effects (H411)[2].

Quantitative PPE & Engineering Controls

The following table summarizes the mandatory Personal Protective Equipment (PPE) and engineering controls, grounded in the mechanistic hazards of the compound.

Protection CategorySpecificationMechanistic Justification
Engineering Control Chemical Fume Hood (Face Velocity: 95–125 fpm)Prevents inhalation of aerosolized mutagenic powders. A velocity of 95-125 fpm provides optimal containment; velocities >125 fpm create turbulent vortexes that can pull contaminants back into the operator's breathing zone[3].
Hand Protection Double-Gloving (Inner: Nitrile 4 mil; Outer: Neoprene 8 mil)Phenolic moieties can permeate standard nitrile gloves over time. Neoprene provides superior chemical resistance to phenolic compounds and aromatic solvents[1].
Eye/Face Protection Splash Goggles + Full Face ShieldProtects against severe ocular damage and mucosal absorption, which is characteristic of phenol derivative exposure[1].
Body Protection Disposable Tyvek® Lab Coat or Polypropylene ApronPrevents fabric saturation. Standard woven cotton lab coats can trap toxic particulates against the skin, increasing dermal exposure risk.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing bulk powders outside of a controlled negative-pressure environment, mitigating the inhalation of mutagenic dust[4].

Standard Operating Procedure (SOP): Handling & Solubilization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.

Step 1: Pre-Operational Verification
  • Action: Verify the chemical fume hood is operational. Check the digital monitor or use a visual indicator (e.g., a Kimwipe strip) to ensure the face velocity is between 95 and 125 fpm[3].

  • Causality: Operating outside this airflow range compromises the containment barrier, risking inhalation of quinoline-derived dust.

  • Action: Clear the workspace of all non-essential equipment and don all required PPE (see table above) before opening the secondary containment vessel.

Step 2: Weighing the Compound
  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a dedicated, grounded stainless-steel spatula to transfer the powder.

  • Causality: Grounded tools prevent electrostatic discharge. Static buildup can easily aerosolize fine, mutagenic powders, leading to widespread hood contamination and potential inhalation exposure.

  • Action: Record the mass and immediately seal the primary chemical container.

Step 3: Solubilization
  • Action: Add the chosen solvent (e.g., DMSO or DMF) slowly down the side of the compounding vessel.

  • Causality: Pouring solvent directly onto the powder can kick up toxic dust.

  • Action: Cap the vial tightly and vortex. Do not apply heat unless explicitly required by your assay.

  • Causality: Heating increases the vapor pressure of the solvent and the volatile toxicity of the dissolved phenolic compound, increasing the risk of inhalation if the vial is opened prematurely.

Step 4: Decontamination
  • Action: Wipe down the balance and surrounding hood area with a solvent-dampened Kimwipe (e.g., 70% ethanol or isopropanol), followed by a distilled water wipe.

  • Causality: The solvent dissolves the organic residue, while the water wipe removes any lingering phenolic traces that could degrade the hood's surface or expose the next operator.

Operational Workflow & Emergency Response

G Start Start: Chemical Handling PPE Don PPE (Double Nitrile, Face Shield) Start->PPE Hood Transfer to Fume Hood (95-125 fpm) PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Contain & Neutralize (Wet method, no dry sweeping) Spill->Contain Yes Success Experiment Proceeds Spill->Success No Dispose Hazardous Waste Disposal Contain->Dispose Success->Dispose Waste Generation

Workflow for handling Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- and spill response.

Emergency Spill & Disposal Plan

Spill Response
  • Powder Spills: If a powder spill occurs, do not sweep it dry . Dry sweeping aerosolizes the mutagenic dust. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent or water to suppress the dust. Carefully scoop the wet material into a hazardous waste container.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Because of the phenolic moiety's ability to absorb rapidly, monitor the exposed individual for signs of systemic toxicity (nausea, dizziness, respiratory distress) and seek immediate medical attention[1].

Disposal Plan
  • Environmental Precautions: Under no circumstances should this compound or its solutions be disposed of down the sink. The compound is highly toxic to aquatic life and will cause long-lasting environmental damage[2].

  • Waste Segregation: Collect all liquid and solid waste (including contaminated gloves and Kimwipes) in clearly labeled, sealable containers designated for "Halogenated/Aromatic Heterocyclic Hazardous Waste." Store in a secondary containment tray until collected by your facility's environmental health and safety (EHS) team.

References

  • SAFETY DATA SHEET - Tokyo Chemical Industry (Quinoline) . tcichemicals.com.

  • phenol (liquefied) - SAFETY DATA SHEET . pahealth.com.au. 1

  • Laboratory Safety Guidance - OSHA . osha.gov. 4

  • QUINOLINE FOR SYNTHESIS - Loba Chemie . lobachemie.com. 2

  • Laboratory Safety Manual - SUNY Downstate . downstate.edu. 3

Sources

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